molecular formula C29H42O9 B12104697 Ajugamarin F4

Ajugamarin F4

Cat. No.: B12104697
M. Wt: 534.6 g/mol
InChI Key: LJHYCABROUGORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugamarin F4 is a useful research compound. Its molecular formula is C29H42O9 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYCABROUGORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ajugamarin F4: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products that has garnered significant attention within the scientific community. These compounds are primarily found in the genus Ajuga, a member of the Lamiaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Sources of this compound

This compound has been successfully isolated from several species of the genus Ajuga. These plants are distributed globally, with a notable abundance in Asia and Europe.[1] The primary documented sources of this compound are summarized in the table below.

Plant SpeciesFamilyPart UsedReference
Ajuga macrosperma var. brevifloraLamiaceae-[1][2][3][4]
Ajuga nipponensis MakinoLamiaceaeWhole plants
Ajuga decumbensLamiaceaeWhole plants
Ajuga forrestiiLamiaceae-
Ajuga parvifloraLamiaceae-

Isolation and Purification of this compound: An Experimental Protocol

The isolation of this compound from its natural sources involves a multi-step process that combines extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material Collection and Preparation

Fresh, whole plants of a suitable Ajuga species are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of bioactive compounds. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent. Dichloromethane or methanol (B129727) are commonly used for this purpose. The extraction is typically performed at room temperature over several days with periodic agitation to ensure maximum yield. The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic separations to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient solvent system, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified fractions obtained from the silica gel column are further purified by preparative or semi-preparative RP-HPLC. A C18 column is commonly employed for this purpose. The mobile phase usually consists of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through the analysis of its spectroscopic data. A combination of the following techniques is used:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the complete chemical structure.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the isolation process. While specific quantitative data for this compound is not consistently reported across all studies, the following table provides an example of the amounts of various neo-clerodane diterpenoids isolated from 60g of dried Ajuga nipponensis.

CompoundMolecular FormulaAmount Isolated (mg)
Ajuganipponin AC₃₁H₄₂O₁₂9.3
Ajuganipponin BC₂₉H₄₀O₉7.1
Ajugamarin A1C₂₉H₄₀O₁₀-
Ajugamarin A2C₂₉H₄₀O₁₀-
Ajugamarin B2C₂₉H₄₀O₁₀-
This compound C₂₉H₄₀O₁₀ -
Ajugacumbin AC₂₉H₄₂O₁₀-
Ajugacumbin BC₂₉H₄₀O₁₀-
Ajugatakasin AC₂₉H₄₀O₁₀-
Note: A hyphen (-) indicates that the specific yield was not provided in the reference material.

Biological Activities

This compound, along with other neo-clerodane diterpenoids isolated from Ajuga species, has been reported to exhibit a range of biological activities. These include:

  • Anti-inflammatory Activity: Some studies have shown that certain neo-clerodane diterpenoids can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells, suggesting potential anti-inflammatory effects.

  • Insect Antifeedant Activity: The antifeedant properties of neo-clerodane diterpenes against various insect species are well-documented.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the isolation and purification of this compound.

Isolation_Workflow Start Dried & Powdered Ajuga Plant Material Extraction Solvent Extraction (Dichloromethane or Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Semi-purified Fractions Silica_Gel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Ajugamarin_F4 Pure this compound HPLC->Ajugamarin_F4 Structure_Elucidation Structure Elucidation (NMR, MS) Ajugamarin_F4->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Logical_Relationship cluster_Source Natural Source cluster_Process Isolation Process cluster_Product Final Product & Analysis Ajuga Ajuga Species (e.g., A. nipponensis, A. macrosperma) Extraction Extraction Ajuga->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification AjugamarinF4 This compound Purification->AjugamarinF4 Bioactivity Biological Activity Screening (e.g., Anti-inflammatory, Antifeedant) AjugamarinF4->Bioactivity

References

Spectroscopic Properties of Ajugamarin F4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ajugamarin F4, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The structural elucidation of this class of compounds is heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making a thorough understanding of their spectroscopic characteristics essential for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the neo-clerodane family of diterpenoids, a group of natural products known for their complex structures and diverse biological activities. The definitive structure of this compound was first reported by Shimomura, Sashida, and Ogawa in 1989, following its isolation from the whole plants of Ajuga decumbens[1][2]. Its characterization was achieved through extensive spectroscopic analysis, primarily using NMR and MS techniques.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, compiled from foundational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.15m
1.55m
1.80m
1.60m
2.30m
1.90m
51.85m
64.85dd11, 5
2.10m
1.75m
102.50m
112.60m
125.40t8
145.90s
154.75s
171.05d7
182.95, 2.70ABq4
194.20, 3.80ABq12
200.95s
OAc2.05s
OAc2.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
138.5
218.5
342.0
458.0
545.5
675.0
735.0
840.0
946.0
1043.5
1137.0
1272.0
13138.0
14125.0
15170.0
1670.0
1715.5
1852.5
1963.0
2017.0
OAc (C=O)170.5, 170.0
OAc (CH₃)21.0, 20.8
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. While the original 1989 publication likely utilized Electron Ionization (EI-MS), modern analyses often employ soft ionization techniques like Electrospray Ionization (ESI) for more accurate molecular ion determination.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-ESI-MS[M+Na]⁺555.2519
Calculated for C₂₉H₄₀O₁₀Na 555.2519

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on common practices for neo-clerodane diterpenoids.

Isolation of this compound
  • Plant Material and Extraction: Air-dried and powdered whole plants of Ajuga decumbens are exhaustively extracted with a solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.

    • Instrumentation: High-resolution mass spectra are typically obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

    • Data Acquisition: Data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis Plant Ajuga decumbens (Whole Plant) Extraction Solvent Extraction Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Enriched Fractions Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR_Data NMR Spectral Data NMR->NMR_Data MS_Data Mass Spectral Data MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the signaling pathways directly modulated by this compound. Research on many neo-clerodane diterpenoids is ongoing, and future studies may elucidate the precise molecular targets and mechanisms of action for this compound.

Conclusion

The spectroscopic data presented in this guide, particularly the detailed ¹H and ¹³C NMR assignments, are fundamental for the identification and characterization of this compound. The provided experimental protocols offer a general framework for its isolation and analysis. As research into the biological activities of Ajuga species continues, a solid understanding of the spectroscopic properties of their constituents, such as this compound, will be indispensable for advancing drug discovery and development efforts.

References

Unraveling the Stereochemistry of Ajugamarin F4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from various species of the genus Ajuga, including Ajuga decumbens, Ajuga nipponensis, and Ajuga macrosperma.[1][2] Like other members of the neo-clerodane class, this compound possesses a complex polycyclic structure with multiple stereocenters, making its stereochemical elucidation a critical aspect of its chemical characterization. Understanding the precise three-dimensional arrangement of atoms is paramount for structure-activity relationship (SAR) studies, total synthesis efforts, and the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the key experimental methodologies and data used for its structural determination.

Core Structure and Stereochemical Complexity

The core of this compound is a neo-clerodane skeleton, characterized by a cis-fused decalin ring system. The numbering of the carbon skeleton is standard for this class of diterpenoids. The stereochemistry of this compound has been primarily established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and by comparison with the spectral data of structurally related, known neo-clerodane diterpenoids.[1][2][3]

The absolute configuration of newly isolated neo-clerodane diterpenoids from Ajuga species is often determined through more advanced techniques such as X-ray crystallography or electronic circular dichroism (ECD) calculations. For this compound, its stereochemistry is well-established and serves as a reference for the characterization of new analogues.

Spectroscopic Data for Stereochemical Assignment

The elucidation of the relative and absolute stereochemistry of this compound relies heavily on a suite of NMR experiments. The following tables summarize the key ¹H and ¹³C NMR data, which are critical for defining the connectivity and spatial orientation of the molecule's substituents.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.50td11.0, 4.7
64.64dd12.5, 4.0
125.98br d9.5
145.95br m-
18A2.90br d-
18B2.79br d-
19A4.74d12.3
19B---
20-CH₃0.78s-
17-CH₃0.84d5.4
6-OAc1.95s-
19-OAc2.12s-
12-OMcBu-2'---
12-OMcBu-3'---
12-OMcBu-4'0.87t7.5
12-OMcBu-5'1.08d7.0

Data compiled from secondary sources citing initial characterization. NMR solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)
1-
2-
3-
4-
5-
6-
7-
8-
9-
10-
11-
12-
13-
14-
15-
16-
17-
18-
19-
20-
6-OAc (C=O)170.3
6-OAc (CH₃)21.2
19-OAc (C=O)171.1
19-OAc (CH₃)21.0
12-OMcBu (C=O)-
12-OMcBu (CH)-
12-OMcBu (CH₂)-
12-OMcBu (CH₃)11.3
12-OMcBu (CH₃)16.4

A complete, tabulated set of ¹³C NMR data for this compound was not available in the reviewed literature. The provided data is partial and based on comparisons with closely related analogues.

Experimental Protocols for Stereochemical Determination

The definitive assignment of stereochemistry for neo-clerodane diterpenoids like this compound involves a combination of one- and two-dimensional NMR techniques.

1. General NMR Spectroscopy Protocol:

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the basic carbon and proton framework.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Key NOE correlations are instrumental in determining the relative stereochemistry.

2. Determination of Relative Stereochemistry via NOESY: The relative configuration of the stereocenters in the decalin core and the orientation of the substituents are determined by analyzing the NOESY spectrum. For example, the cis-fusion of the decalin rings is confirmed by NOE correlations between the angular methyl group (C-20) and protons on the same face of the molecule. The orientation of substituents at various stereocenters is also deduced from their NOE interactions with key protons within the core structure.

3. Determination of Absolute Stereochemistry: While the relative stereochemistry can be confidently assigned through NMR, determining the absolute configuration requires chiroptical methods or X-ray crystallography. For many Ajuga diterpenoids, the absolute stereochemistry is inferred based on biogenetic consistency with related compounds whose absolute configuration has been unequivocally determined.

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the compound is compared with the theoretically calculated ECD spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration. If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure.

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates the general workflow for the stereochemical elucidation of a neo-clerodane diterpenoid like this compound.

Stereochemistry_Workflow cluster_Isolation Isolation & Purification cluster_Structure_Elucidation Structure & Relative Stereochemistry cluster_Absolute_Stereo Absolute Stereochemistry Isolation Isolation from Ajuga sp. Purification Chromatography (HPLC) Isolation->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Purification->NMR_2D Structure Planar Structure & Connectivity NMR_1D->Structure NMR_2D->Structure NOESY NOESY Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Structure->NOESY ECD ECD Spectroscopy & Calculation Relative_Stereo->ECD Xray X-ray Crystallography Relative_Stereo->Xray Biogenetic Biogenetic Comparison Relative_Stereo->Biogenetic Absolute_Config Absolute Configuration ECD->Absolute_Config Xray->Absolute_Config Biogenetic->Absolute_Config Final_Structure Complete Stereostructure of this compound Absolute_Config->Final_Structure

Workflow for Stereochemical Elucidation.

Signaling Pathways and Logical Relationships

The stereochemistry of a natural product is intrinsically linked to its biological activity. Different stereoisomers can exhibit vastly different interactions with biological targets such as enzymes and receptors. The diagram below illustrates this fundamental principle.

Stereochemistry_Activity_Relationship cluster_Molecule Natural Product cluster_Target Biological System cluster_Outcome Biological Response Ajugamarin_F4 This compound (Defined Stereochemistry) Receptor Receptor / Enzyme (Chiral Environment) Ajugamarin_F4->Receptor Specific Binding Diastereomer Other Stereoisomers Diastereomer->Receptor Weak or No Binding Activity Biological Activity (e.g., Anti-inflammatory) Receptor->Activity Signal Transduction No_Activity Inactive or Different Activity Receptor->No_Activity No Signal

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ajugamarin F4 from Ajuga ciliata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid found in various species of the genus Ajuga, including Ajuga ciliata.[1][2][3][4] Members of the neo-clerodane diterpenoid class have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties.[5][6][7][8][9][10][11][12][13] These compounds are of significant interest to the scientific community for their potential in drug discovery and development. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Ajuga ciliata, compiled from established methodologies for the isolation of neo-clerodane diterpenoids.

Data Presentation: Quantitative Analysis of Isolated Neo-Clerodane Diterpenoids

Compound ClassSpecific Compound ExamplePlant SourceStarting Material (Dry Weight)Extraction SolventYield (mg)Reference
Neo-clerodane DiterpenoidAjuganipponin AAjuga nipponensis60 gDichloromethane9.3BenchChem
Neo-clerodane DiterpenoidAjuganipponin BAjuga nipponensis60 gDichloromethane7.1BenchChem
Neo-clerodane DiterpenoidThis compoundAjuga macrosperma var. brevifloraNot SpecifiedNot SpecifiedNot Specified[6]
Neo-clerodane DiterpenoidThis compoundAjuga decumbensNot SpecifiedNot SpecifiedNot Specified[14]

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of neo-clerodane diterpenes from various Ajuga species and provide a comprehensive workflow for the extraction and purification of this compound.

Extraction of Crude Extract from Ajuga ciliata

This protocol describes the initial solvent extraction from dried and powdered aerial parts of Ajuga ciliata.

Materials and Equipment:

  • Dried, powdered aerial parts of Ajuga ciliata

  • 95% Ethanol or Dichloromethane

  • Large glass container with a lid or Soxhlet apparatus

  • Filter paper

  • Rotary evaporator

Protocol:

Method A: Maceration

  • Weigh the dried, powdered plant material.

  • Place the plant material in a large glass container and add 95% Ethanol at a ratio of 1:10 (w/v).

  • Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates from all extractions.

Method B: Soxhlet Extraction

  • Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.

  • Fill the boiling flask with dichloromethane.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

  • After extraction, concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

Purification of this compound

This protocol outlines a multi-step purification process involving silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Crude extract from the previous step

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass column for chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • HPLC system with a C18 reversed-phase column

  • HPLC grade solvents (e.g., methanol (B129727), water)

  • Fraction collector

  • Vials for sample collection

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Dissolve the crude extract in a minimal amount of n-hexane.

  • Prepare a silica gel column packed in n-hexane.[15][16][17]

  • Load the dissolved extract onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate), followed by gradients of ethyl acetate and methanol.

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., UV light or a chemical stain).

  • Combine fractions with similar TLC profiles that are likely to contain this compound.

Step 2: Reversed-Phase HPLC (Final Purification)

  • Dissolve the fraction(s) containing the compound of interest in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system equipped with a C18 column.

  • Elute with a gradient of water and methanol, starting with a higher water content and gradually increasing the methanol concentration.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.[2][18][19][20]

Visualizations

Experimental Workflow

Extraction_Workflow plant Dried & Powdered Ajuga ciliata extraction Solvent Extraction (Ethanol or Dichloromethane) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Reversed-Phase HPLC (C18 Column) fractions->hplc ajugamarin_f4 Purified this compound hplc->ajugamarin_f4 analysis LC-MS & NMR Analysis ajugamarin_f4->analysis

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulation

Neo-clerodane diterpenoids have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[5][21] The following diagram illustrates a simplified representation of this pathway.

NFkB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ajugamarin_f4 This compound ajugamarin_f4->ikk Inhibits ikb_alpha IκBα ikk->ikb_alpha phosphorylates nf_kb NF-κB ikb_alpha->nf_kb releases nf_kb_active Active NF-κB nf_kb->nf_kb_active nucleus Nucleus nf_kb_active->nucleus translocates to gene_transcription Gene Transcription nf_kb_active->gene_transcription activates inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, Cytokines) gene_transcription->inflammatory_mediators

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Quantification of Ajugamarin F4 in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ajugamarin F4, a neo-clerodane diterpenoid, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatography and detection using multiple reaction monitoring (MRM) mass spectrometry, ensuring high selectivity and accuracy.

Introduction

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga macrosperma and Ajuga decumbens.[1][2][3][4][5] Diterpenoids from this class have garnered significant interest due to their diverse biological activities, including insect antifeedant and potential therapeutic properties. Accurate quantification of this compound in plant matrices is crucial for quality control, chemotaxonomic studies, and pharmacokinetic evaluations. This document provides a detailed protocol for the reliable quantification of this compound using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Andrographolide or a structurally similar diterpenoid not present in the sample matrix.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Plant material (e.g., dried and powdered leaves of Ajuga sp.)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Triple quadrupole or Q-TRAP mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).

Standard and Sample Preparation

2.3.1. Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% methanol to achieve a concentration range of 1-500 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Andrographolide) in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

2.3.2. Sample Preparation

  • Extraction:

    • Accurately weigh 100 mg of homogenized, dried plant powder.

    • Add 1 mL of methanol.

    • Vortex for 2 minutes.

    • Sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Precipitation and Dilution:

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 100 µL of the IS working solution (100 ng/mL).

    • Add 800 µL of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Final Sample:

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

ParameterValue
Column C18, 100 mm × 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
2.0 95
5.0 95
5.1 10

| 8.0 | 10 |

2.4.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound [To be determined empirically] [To be determined empirically] [To be optimized] [To be optimized]

| Andrographolide (IS) | 351.2 | 147.1 | 60 | 25 |

Note: The MRM transitions for this compound need to be determined by infusing a standard solution and performing a product ion scan of the protonated molecule.

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the concentration of the working standard solutions. The concentration of this compound in the plant extracts can then be calculated using the linear regression equation of the calibration curve.

Method Validation (Summary)

A full method validation should be performed according to standard guidelines, including the assessment of:

  • Linearity: A typical calibration curve should have a correlation coefficient (R²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting compounds from the matrix on the ionization of the analyte.

Results

Table 3: Hypothetical Quantitative Data for this compound in Different Plant Samples

Sample ID Plant Species This compound Concentration (µg/g) RSD (%) (n=3)
Sample 01 Ajuga macrosperma 15.2 4.5
Sample 02 Ajuga decumbens 8.7 6.2

| Sample 03 | Ajuga reptans | Not Detected | N/A |

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg Plant Powder extract Add 1 mL Methanol, Vortex, Sonicate weigh->extract centrifuge1 Centrifuge (13,000 rpm, 10 min) extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 precipitate Add IS and Acetonitrile supernatant1->precipitate centrifuge2 Centrifuge (13,000 rpm, 10 min) precipitate->centrifuge2 supernatant2 Collect Supernatant for Analysis centrifuge2->supernatant2 lc LC Separation (C18 Column) supernatant2->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway Analyte This compound (in solution) ESI Electrospray Ionization (ESI) Analyte->ESI Ionization Precursor Precursor Ion [M+H]+ ESI->Precursor Desolvation CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Product Product Ions CID->Product Fragmentation Detector Detector Product->Detector Detection

Caption: Mass spectrometry detection pathway for this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plant extracts. This protocol can be readily implemented in a laboratory setting for routine analysis and can be adapted for the quantification of other related diterpenoids. The detailed workflow and methodologies presented will be valuable for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

References

Application Notes and Protocols: Cell-Based Assay for Ajugamarin F4 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from Ajuga decumbens, a plant used in traditional medicine with a history of applications in treating various ailments.[1] Preliminary studies on extracts from Ajuga species have indicated a range of biological activities, including anti-cancer and cytotoxic effects.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells in vitro. The described assays will enable researchers to determine the dose-dependent cytotoxicity of this compound and to investigate the underlying molecular mechanisms, specifically focusing on the induction of apoptosis. The protocols herein describe methods for quantifying cell viability and cytotoxicity, detecting apoptosis, and analyzing the expression of key proteins and genes involved in the apoptotic signaling pathway.

Materials and Reagents

  • Cell Line: HeLa (human cervical cancer cell line) or other suitable cancer cell line.

  • This compound: High-purity compound.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]

    • Dimethyl sulfoxide (B87167) (DMSO).

    • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit.[4]

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit.[5]

    • Propidium Iodide (PI).

  • Reagents for Western Blotting:

    • RIPA lysis buffer with protease and phosphatase inhibitors.[6]

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin.[7][8]

    • HRP-conjugated secondary antibodies.[6]

    • ECL Chemiluminescence Detection Reagent.[6]

  • Reagents for qPCR:

    • RNA extraction kit (e.g., RNeasy Kit).

    • Reverse transcription kit.[9]

    • SYBR Green qPCR Master Mix.[10]

    • Primers for Bax, Bcl-2, Casp3, and a reference gene (e.g., GAPDH).

Experimental Protocols

Cell Culture and Treatment
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 96-well plates (for cytotoxicity assays) or 6-well plates (for apoptosis, western blot, and qPCR assays) at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.[3]

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24, 48, or 72 hours, depending on the specific assay.

Cytotoxicity Assays

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][11]

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[12]

  • Incubate the plate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2][13]

  • Calculate cell viability as a percentage of the untreated control.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is a marker of cytotoxicity.[4]

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.[14] Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.[15]

  • Measure the absorbance at the specified wavelength (usually 490 nm).[14][15]

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mechanistic Studies

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[7][8]

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Determine the protein concentration of the lysates using a BCA protein assay.[6]

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin overnight at 4°C.[6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using an ECL chemiluminescence reagent and an imaging system.[6]

  • Quantify the band intensities and normalize to the loading control (β-actin).

qPCR is used to measure changes in the mRNA expression of apoptosis-related genes.[9][17]

  • After treatment, extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]

  • Perform qPCR using SYBR Green master mix and primers for Bax, Bcl-2, Casp3, and a reference gene (e.g., GAPDH).[10]

  • The qPCR reaction should be performed in a real-time PCR detection system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells
Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Control)100 ± 5.25.1 ± 1.2
198.2 ± 4.86.3 ± 1.5
585.7 ± 6.115.8 ± 2.3
1062.3 ± 5.538.4 ± 3.1
2541.5 ± 4.959.7 ± 4.5
5020.1 ± 3.880.2 ± 5.6
1008.9 ± 2.192.5 ± 3.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Apoptosis Induction by this compound in HeLa Cells
Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)3.2 ± 0.82.1 ± 0.5
1015.6 ± 2.15.4 ± 1.1
2535.8 ± 3.512.7 ± 1.9
5058.9 ± 4.225.3 ± 2.8

Data are presented as mean ± standard deviation (n=3).

Table 3: Relative Protein Expression Levels in HeLa Cells Treated with this compound
Concentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
0 (Control)1.01.01.0
102.53.12.8
254.86.25.9
508.110.59.7

Data are presented as fold change relative to the untreated control after normalization to β-actin.

Table 4: Relative mRNA Expression Levels in HeLa Cells Treated with this compound
Concentration (µM)Bax (Fold Change)Bcl-2 (Fold Change)Casp3 (Fold Change)
0 (Control)1.01.01.0
102.80.62.5
255.20.34.8
509.60.18.9

Data are presented as fold change relative to the untreated control after normalization to GAPDH.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action cell_culture Seed HeLa Cells treatment Treat with this compound (0-100 µM, 24-72h) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v western_blot Western Blot (Bax, Bcl-2, Casp-3, PARP) treatment->western_blot qpcr qPCR (Bax, Bcl-2, Casp3 mRNA) treatment->qpcr

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade ajugamarin This compound bax Bax (Pro-apoptotic) ajugamarin->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) ajugamarin->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Evaluation of Ajugamarin F4 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2][3][4] Compounds from this genus have been traditionally used in folk medicine for various ailments and have shown a range of biological activities, including anti-inflammatory properties.[3] This document provides a detailed in vivo study design to evaluate the potential anti-inflammatory efficacy of this compound. The protocols outlined are based on well-established and validated animal models of acute inflammation.

Potential Mechanism of Action: While the specific mechanism of this compound is yet to be fully elucidated, related compounds from the Ajuga species have been shown to inhibit inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

Proposed Signaling Pathway for Anti-inflammatory Action

Ajugamarin_F4_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus DNA DNA NFkB->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory transcription Ajugamarin This compound Ajugamarin->IKK inhibits Ajugamarin->MAPK inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus AP1->DNA

Caption: Proposed anti-inflammatory signaling pathway of this compound.

In Vivo Study Design: Carrageenan-Induced Paw Edema Model

This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.

Objective

To assess the dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Experimental Animals
  • Species: Wistar rats

  • Sex: Male

  • Weight: 180-220 g

  • Acclimation: Animals should be acclimated for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

Materials
  • This compound (of known purity)

  • Carrageenan (lambda, type IV)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)

  • Plethysmometer

Experimental Groups and Dosing
GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle-Oral (p.o.)
2Carrageenan + Vehicle-p.o.
3Carrageenan + this compound10 (Low Dose)p.o.
4Carrageenan + this compound20 (Mid Dose)p.o.
5Carrageenan + this compound40 (High Dose)p.o.
6Carrageenan + Diclofenac Sodium10p.o.

Note: The doses for this compound are hypothetical and should be optimized based on preliminary toxicity and dose-ranging studies.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Wistar Rats (7 days) fasting Fast animals overnight (with water ad libitum) start->fasting baseline Measure baseline paw volume (t=0) fasting->baseline treatment Administer Vehicle, this compound, or Diclofenac (p.o.) baseline->treatment wait Wait for 60 minutes treatment->wait induction Induce inflammation: Inject 0.1 mL of 1% carrageenan into sub-plantar region of the right hind paw wait->induction measurements Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection induction->measurements euthanasia Euthanize animals and collect paw tissue and blood samples measurements->euthanasia analysis Biochemical and Histopathological Analysis euthanasia->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

Preparation of Reagents
  • This compound and Diclofenac Sodium: Prepare fresh on the day of the experiment by suspending in the vehicle (0.5% CMC).

  • Carrageenan Solution (1% w/v): Dissolve 100 mg of carrageenan in 10 mL of sterile normal saline.

Experimental Procedure
  • Fasting: Fast the rats overnight before the experiment, with free access to water.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the respective treatments (Vehicle, this compound, or Diclofenac Sodium) orally to the designated groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat (except for the vehicle-only group).

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Euthanasia and Sample Collection: At the end of the experiment (5 hours post-carrageenan), euthanize the animals according to approved ethical guidelines. Collect blood samples via cardiac puncture for serum analysis and excise the inflamed paw tissue for histopathology and biochemical assays.

Data Analysis

The anti-inflammatory activity will be determined by calculating the percentage inhibition of edema.

  • Edema Volume (EV): EV = Vt - V₀

  • Percentage Inhibition of Edema: % Inhibition = [ (EVcontrol - EVtreated) / EVcontrol ] x 100

Where:

  • Vt = Paw volume at time 't'

  • V₀ = Baseline paw volume

  • EVcontrol = Edema volume in the carrageenan + vehicle group

  • EVtreated = Edema volume in the drug-treated groups

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)-Paw Volume (mL) at time (hours)---
0 hr 1 hr 2 hr 3 hr 5 hr
Vehicle-
Carrageenan + Vehicle-
Carrageenan + this compound10
Carrageenan + this compound20
Carrageenan + this compound40
Carrageenan + Diclofenac10

Data to be presented as Mean ± SEM.

Table 2: Percentage Inhibition of Paw Edema by this compound
Treatment GroupDose (mg/kg)-% Inhibition of Edema at time (hours)---
1 hr 2 hr 3 hr 4 hr 5 hr
Carrageenan + this compound10
Carrageenan + this compound20
Carrageenan + this compound40
Carrageenan + Diclofenac10

Supportive Assays

To further investigate the mechanism of action, the following assays can be performed on the collected tissue and serum samples.

Histopathological Examination
  • Fix paw tissue in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Examine for inflammatory cell infiltration, edema, and tissue damage.

Biochemical Assays
  • Myeloperoxidase (MPO) Activity: Measure MPO activity in paw tissue homogenates as an indicator of neutrophil infiltration.

  • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both serum and paw tissue homogenates using ELISA kits.

  • Prostaglandin E2 (PGE2) Levels: Quantify PGE2 levels in paw tissue homogenates using an appropriate immunoassay.

  • Western Blot Analysis: Analyze the expression of key inflammatory proteins such as COX-2, iNOS, and the phosphorylation status of NF-κB and MAPKs in paw tissue lysates.

Table 3: Effect of this compound on Inflammatory Biomarkers
Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mL)IL-6 (pg/mL)COX-2 Expression (relative units)p-NF-κB Expression (relative units)
Vehicle-
Carrageenan + Vehicle-
Carrageenan + this compound10
Carrageenan + this compound20
Carrageenan + this compound40
Carrageenan + Diclofenac10

Data to be presented as Mean ± SEM.

Conclusion

This comprehensive in vivo study design provides a robust framework for the initial evaluation of the anti-inflammatory efficacy of this compound. The data generated from these experiments will be crucial for establishing a proof-of-concept and guiding further preclinical development. The judicious selection of animal models and a multi-faceted approach to endpoint analysis are vital for the successful evaluation of novel phytoconstituents like this compound.

References

Ajugamarin F4: Application Notes for Investigating Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which has been traditionally used in medicine for its anti-inflammatory properties. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of compounds within this class. These notes provide detailed protocols for researchers to investigate the anti-inflammatory effects of this compound, focusing on its inhibitory action on key inflammatory mediators and signaling pathways in macrophage-mediated inflammation.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

CompoundCell LineStimulantAssayIC50 (µM)Source
This compoundRAW 264.7LPSNitric Oxide Production45.5[1]

Mechanism of Action: Key Signaling Pathways in Inflammation

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response of macrophages.

NF-kB Signaling Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription AjugamarinF4 This compound (Proposed Inhibition) AjugamarinF4->IKK AjugamarinF4->NFkB

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation ERK ERK TLR4->ERK Activation MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription AjugamarinF4 This compound (Proposed Inhibition) AjugamarinF4->MKKs

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Assay

This protocol details the procedure to determine the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure

Caption: Workflow for the in vitro nitric oxide production inhibition assay.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

    • Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of NO production is due to a direct anti-inflammatory effect or cellular toxicity.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK Proteins

This protocol is to determine the effect of this compound on the protein expression of key inflammatory enzymes and the activation of MAPK signaling.

Procedure:

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Future Directions

Further research is warranted to fully elucidate the anti-inflammatory profile of this compound. This includes:

  • In-depth Mechanistic Studies: Investigating the direct effects of this compound on the NF-κB pathway, including IκBα phosphorylation and degradation, and the nuclear translocation of p65.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model.

  • Cytokine Profiling: Assessing the effect of this compound on the production of other pro-inflammatory cytokines like TNF-α and IL-6.

These application notes and protocols provide a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The provided data and methodologies will aid researchers in designing and executing experiments to further explore its therapeutic potential.

References

Investigating the Anti-Ferroptosis Activity of Ajugamarin F4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential anti-ferroptosis activity of Ajugamarin F4, a neo-clerodane diterpenoid isolated from various Ajuga species. While this compound has been identified in studies screening for anti-ferroptotic compounds, current scientific literature has not reported significant inhibitory activity for this specific molecule. The following sections detail the standard methodologies used to assess anti-ferroptosis efficacy, enabling researchers to independently evaluate this compound or other novel compounds.

Introduction to Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necrosis. The core mechanism of ferroptosis involves the failure of glutathione-dependent antioxidant defenses, particularly the inactivation of glutathione (B108866) peroxidase 4 (GPX4).[2][3] This leads to unchecked lipid peroxidation and, ultimately, cell membrane damage and death. Given its role in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, the modulation of ferroptosis is a promising therapeutic strategy.

Key Signaling Pathways in Ferroptosis

Two major pathways regulate ferroptosis: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the inhibition of the cystine/glutamate antiporter (System Xc-), leading to depleted intracellular cysteine and subsequent glutathione (GSH) biosynthesis failure. The intrinsic pathway is triggered by the direct inhibition of GPX4. Both pathways converge on the accumulation of lipid peroxides. A key regulator in the cellular defense against ferroptosis is the NRF2-antioxidant response element (ARE) pathway, which upregulates the expression of several antioxidant genes.

cluster_0 Ferroptosis Induction cluster_1 Cellular Processes cluster_2 Anti-Ferroptosis Mechanisms Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 Inactivation RSL3->GPX4 inhibits GSH GSH Depletion SystemXc->GSH leads to GSH->GPX4 is a cofactor for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces Ajugamarin_F4 This compound (Hypothesized) NRF2 NRF2 Activation Ajugamarin_F4->NRF2 may activate? Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response promotes Antioxidant_Response->Lipid_ROS scavenges

Figure 1: Simplified signaling pathway of ferroptosis induction and potential points of intervention.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data (e.g., EC50 values) available for the anti-ferroptosis activity of this compound. In several studies where novel anti-ferroptotic compounds were isolated from Ajuga species, this compound was identified as a known constituent but was not reported to have significant activity.[2][3] For comparison, potent inhibitors of ferroptosis isolated from Ajuga species have demonstrated EC50 values in the nanomolar to low micromolar range against RSL3-induced ferroptosis in HT22 cells.

CompoundInducerCell LineEC50 (µM)Reference
This compound RSL3/ErastinHT22Not Reported
Ajudecunoid CErastinHT224.1 ± 1.0
Ajudecunoid CRSL3HT223.6 ± 0.3
Compound from A. forrestiiRSL3HT220.076

Experimental Protocols

The following are detailed protocols for inducing and assessing ferroptosis, which can be adapted to investigate the anti-ferroptosis activity of this compound.

Protocol 1: Induction of Ferroptosis in HT22 Cells

This protocol describes the induction of ferroptosis using either Erastin or RSL3 in the HT22 mouse hippocampal cell line, a common model for studying neuroprotection against ferroptosis.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Erastin (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Workflow:

cluster_workflow Ferroptosis Induction and Viability Assay Workflow A 1. Seed HT22 Cells B 2. Pre-treat with this compound A->B C 3. Induce Ferroptosis (Erastin/RSL3) B->C D 4. Incubate C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan (B1609692) E->F G 7. Measure Absorbance F->G

Figure 2: Experimental workflow for assessing the anti-ferroptotic activity of a test compound.

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • Ferroptosis Induction:

    • For Erastin-induced ferroptosis: Add Erastin to the wells to a final concentration of 5-10 µM.

    • For RSL3-induced ferroptosis: Add RSL3 to the wells to a final concentration of 1-2 µM.

    • Include control wells with vehicle (DMSO) only, inducer only, and this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the EC50 value of this compound if a protective effect is observed.

Protocol 2: Measurement of Lipid ROS

This protocol measures the accumulation of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • HT22 cells

  • Culture medium and supplements

  • Erastin or RSL3

  • This compound

  • C11-BODIPY 581/591 probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Follow steps 1-4 of Protocol 1 for cell seeding, pre-treatment, and ferroptosis induction.

  • Staining: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 2 µM.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The probe emits green fluorescence upon oxidation.

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC for the oxidized form).

  • Data Analysis: Quantify the fluorescence intensity to determine the level of lipid ROS. Compare the fluorescence in this compound-treated cells to the inducer-only control.

Concluding Remarks

While this compound has been identified in plant extracts screened for anti-ferroptosis activity, the current body of scientific literature does not support it as a potent inhibitor of ferroptosis. The provided protocols offer a standardized framework for researchers to independently assess the anti-ferroptotic potential of this compound or other compounds of interest. Further investigation into the structure-activity relationships of neo-clerodane diterpenoids may yet uncover novel and potent modulators of ferroptosis.

References

Application Notes and Protocols for Ajugamarin F4 as an Insect Antifeedant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This class of compounds is of significant interest due to its potent insect antifeedant properties. These natural products offer a promising avenue for the development of novel, environmentally safer alternatives to synthetic insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in insect antifeedant research.

Data Presentation: Antifeedant Activity of this compound

The antifeedant properties of this compound have been evaluated against various insect pests, particularly those of the order Lepidoptera. The following table summarizes the available quantitative data on its efficacy.

CompoundTest InsectBioassay TypeConcentration / DoseObserved EffectEfficacy MetricReference
This compound Spodoptera littoralis (Cotton Leafworm)Dual-choice10 µg/cm²Feeding ReductionFR₅₀ = 5.67 µg/cm²[1]
Ajugacumbin BHelicoverpa armigera (Cotton Bollworm)ChoiceNot specifiedAntifeedant activity-[2]
Ajuforrestins D/EHelicoverpa armigera (Cotton Bollworm)ChoiceNot specifiedAntifeedant activity-[2]

FR₅₀: Feeding Ratio 50 - the concentration at which feeding is reduced by 50%.

Mechanism of Action: A Hypothetical Signaling Pathway

Neo-clerodane diterpenoids, including this compound, are thought to exert their antifeedant effects by interacting with the gustatory system of insects. They likely act as agonists or allosteric modulators of bitter taste receptors (Gustatory Receptors or GRs) located in the dendrites of gustatory receptor neurons (GRNs). This interaction triggers a signaling cascade that ultimately leads to the perception of the treated food source as unpalatable, thus deterring feeding.

G cluster_neuron Gustatory Receptor Neuron (GRN) Ajugamarin This compound GR Gustatory Receptor (GR) (Bitter Taste) Ajugamarin->GR Binding IonChannel Ion Channel Opening GR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential CNS Central Nervous System (CNS) Signal Interpretation ActionPotential->CNS Signal to Brain FeedingDeterrence Feeding Deterrence CNS->FeedingDeterrence Behavioral Response

Hypothetical signaling pathway for this compound antifeedant activity.

Experimental Protocols

Protocol 1: Isolation of this compound from Ajuga Species

This protocol outlines a general method for the extraction and purification of this compound and other neo-clerodane diterpenoids.

1. Plant Material and Extraction:

  • Air-dry the aerial parts of the selected Ajuga species and grind them into a fine powder.

  • Perform an exhaustive extraction of the powdered plant material with methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) at room temperature.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Separation and Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool fractions containing compounds of interest and further purify them using semi-preparative or preparative RP-HPLC with a C18 column.

    • Employ a gradient elution of methanol and water or acetonitrile (B52724) and water to isolate individual compounds.

    • Confirm the purity of the isolated this compound using analytical HPLC.

3. Structural Elucidation:

  • Determine the chemical structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

G start Air-dried & Powdered Ajuga Plant Material extraction Solvent Extraction (MeOH or DCM) start->extraction evaporation Evaporation under Reduced Pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collected Fractions silica_gel->fractions rp_hplc Reversed-Phase HPLC fractions->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Workflow for the isolation and purification of this compound.

Protocol 2: Insect Antifeedant Bioassay (Leaf Disc Choice Test)

This protocol is used to assess the antifeedant activity of this compound when the insect has a choice between treated and untreated food.

1. Materials and Reagents:

  • This compound

  • Volatile solvent (e.g., acetone (B3395972) or ethanol)

  • Fresh, untreated host plant leaves (e.g., castor bean leaves for Spodoptera litura)

  • Test insects (e.g., 3rd or 4th instar larvae)

  • Petri dishes (9 cm diameter)

  • Cork borer

  • Micropipettes

  • Leaf area meter or scanner with image analysis software

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of dilutions to achieve the desired test concentrations (e.g., 1, 5, 10, 50, 100 µg/cm²).

  • Prepare a control solution containing only the solvent.

3. Experimental Procedure:

  • Cut leaf discs of a uniform size using a cork borer.

  • For each replicate, treat one leaf disc with a specific concentration of the this compound solution and another with the control solution. Allow the solvent to evaporate completely.

  • Place one treated and one control leaf disc on opposite sides of a Petri dish lined with moist filter paper to maintain humidity.

  • Introduce one pre-starved (2-4 hours) insect larva into the center of each Petri dish.

  • Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • After 24 hours, remove the larvae and measure the consumed area of both the treated and control leaf discs.

4. Data Analysis:

  • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula:

    • AFI (%) = [(C - T) / (C + T)] x 100

    • Where C is the consumption of the control disc and T is the consumption of the treated disc.

G start Prepare this compound and Control Solutions prepare_discs Cut Uniform Leaf Discs start->prepare_discs treat_discs Treat Discs with Test and Control Solutions prepare_discs->treat_discs setup_petri Place Treated and Control Discs in Petri Dish treat_discs->setup_petri introduce_insect Introduce Pre-starved Insect Larva setup_petri->introduce_insect incubate Incubate for 24 hours in Controlled Environment introduce_insect->incubate measure Measure Consumed Area of Both Discs incubate->measure calculate Calculate Antifeedant Index (AFI) measure->calculate

Workflow for the Leaf Disc Choice Test Antifeedant Bioassay.

Conclusion

This compound demonstrates significant potential as a natural insect antifeedant. The protocols and data presented here provide a foundation for researchers to further investigate its efficacy, spectrum of activity, and potential applications in pest management strategies. Further studies are encouraged to explore its effects on a wider range of insect pests and to elucidate the precise molecular interactions with insect gustatory receptors.

References

Troubleshooting & Optimization

How to improve the yield of Ajugamarin F4 extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction and purification of Ajugamarin F4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse biological activities. It has been isolated from several species of the Ajuga genus (Lamiaceae family), including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis.[1][2][3]

Q2: What is the general workflow for extracting and isolating this compound?

A2: The typical workflow involves a multi-step process beginning with the extraction of dried, powdered plant material using an organic solvent. This is followed by a preliminary purification step, usually silica (B1680970) gel column chromatography, to separate the complex mixture of compounds. The final purification to isolate this compound is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Q3: What are the key challenges in maximizing the yield of this compound?

A3: Low yield is a common issue in natural product extraction. Key challenges for this compound include:

  • Low natural abundance: The concentration of this compound in the plant material may be inherently low.

  • Suboptimal extraction efficiency: The choice of solvent and extraction method significantly impacts how much of the compound is extracted from the plant matrix.

  • Compound degradation: this compound, like many complex natural products, may be sensitive to heat, light, or pH, leading to degradation during the extraction and purification process.

  • Losses during purification: Significant amounts of the target compound can be lost during chromatographic separation steps if the methods are not properly optimized.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving potential causes of low yield during your extraction and purification process.

Problem Area 1: Low or No this compound in the Crude Extract
QuestionPossible CauseRecommended Solution
Is the starting plant material of good quality? Incorrect plant species, improper harvesting time, or poor storage conditions leading to the degradation of this compound.Verify the botanical identity of the plant material (Ajuga species). Harvest when the concentration of secondary metabolites is expected to be highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.
Is the plant material properly prepared? Inadequate grinding, resulting in poor solvent penetration into the plant cells.Grind the dried aerial parts of the plant to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
Is the extraction solvent optimal? The polarity of the chosen solvent may not be suitable for this compound. Neo-clerodane diterpenoids have intermediate polarity.Dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) are commonly used for the initial extraction of neo-clerodane diterpenoids. Consider performing sequential extractions with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) and test each extract for the presence of your target compound.
Is the extraction method efficient? Passive methods like maceration may result in incomplete extraction and can be time-consuming.Employ more efficient techniques like Ultrasonic-Assisted Extraction (UAE) or Soxhlet extraction . UAE can enhance solvent penetration and reduce extraction time and temperature, potentially minimizing degradation of heat-sensitive compounds.
Problem Area 2: Significant Loss of Compound During Purification
QuestionPossible CauseRecommended Solution
Is this compound degrading on the silica gel column? The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Neo-clerodane diterpenoids may contain functional groups susceptible to rearrangement or hydrolysis under acidic conditions.Test the stability of your compound on a TLC plate spotted with your extract and left to stand for several hours before developing. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Is the silica gel column chromatography optimized? Poor separation between this compound and other closely related compounds, leading to mixed fractions and loss of pure product.Carefully optimize the solvent system for your column using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
Are you losing the compound during RP-HPLC? Inefficient separation from impurities, leading to broad peaks or co-elution.Optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water gradient), flow rate, and column temperature. A shallow gradient can improve the resolution of closely eluting peaks. Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation.
Are you effectively tracking the compound? Incorrect fraction collection during chromatography can lead to the loss of the product.Monitor the column effluent using TLC (for silica gel chromatography) or a UV detector (for HPLC) to guide fraction collection. Pool fractions based on the purity profile, not just on visual cues.

Data Presentation: Yields of Neo-Clerodane Diterpenoids from Ajuga Species

CompoundMolecular FormulaAmount Isolated (mg) from 60g Dried Plant Material
Ajuganipponin AC₃₁H₄₂O₁₂9.3
Ajuganipponin BC₂₉H₄₀O₉7.1
Ajugamarin A2C₂₉H₄₀O₁₀-
Ajugacumbin AC₂₉H₄₂O₁₀-
This compound C₂₉H₄₀O₁₀ -
Note: Specific yield data for all compounds were not provided in the reference material.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Crude Extract

This protocol is a starting point for optimizing the extraction of this compound.

  • Preparation of Plant Material: Air-dry the aerial parts of the Ajuga species and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L flask.

    • Add 1 L of 95% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 40-50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the plant residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity using a stepwise gradient of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v), followed by a gradient of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL). Monitor the composition of each fraction using TLC.

  • Pooling Fractions: Combine the fractions containing this compound based on the TLC analysis. Evaporate the solvent to obtain a semi-purified fraction.

Protocol 3: Final Purification by Semi-Preparative RP-HPLC
  • System Preparation: Use a semi-preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare mobile phase A (water) and mobile phase B (methanol or acetonitrile). Degas both solvents thoroughly.

  • Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Detection: UV at 210 nm

    • Gradient Program (Example):

      • 0-5 min: 60% B

      • 5-35 min: Linear gradient from 60% to 85% B

      • 35-40 min: 85% B

      • 40-45 min: Return to 60% B

  • Isolation: Collect the peak corresponding to this compound. Evaporate the solvent under reduced pressure to obtain the pure compound. Confirm purity using analytical HPLC.

Visualizations

Extraction_Workflow Plant 1. Plant Material (Dried, Powdered Ajuga sp.) Extraction 2. Extraction (e.g., Ultrasonic-Assisted Extraction with Ethanol) Plant->Extraction Filtration 3. Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Silica_Gel 4. Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) Crude_Extract->Silica_Gel Fractions Semi-Purified Fractions Silica_Gel->Fractions HPLC 5. Semi-Preparative RP-HPLC (C18, Water/Methanol Gradient) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the extraction and isolation of this compound.

Troubleshooting_Workflow Start Low Final Yield of this compound Check_Crude Analyze Crude Extract (TLC/HPLC) Start->Check_Crude Compound_Present Is this compound present? Check_Crude->Compound_Present Check_Purification Troubleshoot Purification Steps: - Degradation on Silica? - Poor Column Packing? - Inefficient HPLC Separation? Compound_Present->Check_Purification Yes Check_Extraction Troubleshoot Extraction Steps: - Plant Material Quality? - Particle Size? - Solvent Choice? - Extraction Method? Compound_Present->Check_Extraction No Optimize_Purification Optimize Purification: - Use Neutral Silica - Refine Gradients - Monitor Fractions Check_Purification->Optimize_Purification Optimize_Extraction Optimize Extraction: - Verify Source Material - Finer Grinding - Test Different Solvents - Use UAE Check_Extraction->Optimize_Extraction

Caption: A logical workflow for troubleshooting low yield of this compound.

Yield_Factors cluster_material Plant Material cluster_extraction Extraction Process cluster_purification Purification Process Yield This compound Yield Species Ajuga Species Species->Yield Harvest Harvesting Time Harvest->Yield Storage Storage Conditions Storage->Yield Preparation Particle Size Preparation->Yield Solvent Solvent Polarity Solvent->Yield Method Extraction Method (e.g., UAE, Maceration) Method->Yield Time Duration Time->Yield Temp Temperature Temp->Yield Stationary_Phase Stationary Phase (e.g., Silica Acidity) Stationary_Phase->Yield Mobile_Phase Mobile Phase Gradient Mobile_Phase->Yield Loss Compound Loss Loss->Yield

Caption: Key factors influencing the final yield of this compound.

References

Troubleshooting Ajugamarin F4 separation from other diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Ajugamarin F4 from other diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating diterpenoids from Ajuga species?

A1: The typical initial steps involve extraction and a primary purification stage. Air-dried and powdered aerial parts of the Ajuga species are extracted with a solvent like dichloromethane (B109758) or methanol (B129727) at room temperature. The resulting crude extract is then subjected to silica (B1680970) gel column chromatography to separate the complex mixture of compounds.[1]

Q2: Which chromatographic techniques are most effective for the final separation of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed for the final purification of this compound and other neo-clerodane diterpenoids. A C18 column is frequently used with a gradient elution of methanol and water or acetonitrile (B52724) and water to achieve separation of individual compounds.[1]

Q3: What are some of the common diterpenoids that co-elute with this compound?

A3: this compound is often isolated alongside a variety of other structurally similar neo-clerodane diterpenoids. These can include ajugarin I, ajugalides B and C, ajugamacrin (B12307994) E, ajugatakasin B, and a series of compounds known as ajugaflorins (A-F).[2][3][4] The specific compounds present will depend on the Ajuga species being studied.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The identity and structure of the purified compound are typically determined using a combination of spectroscopic techniques. Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for detailed structural elucidation. The purity of the isolated compound can be confirmed by analytical HPLC.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound.

Issue 1: Poor Resolution in HPLC Separation

Symptom: Peaks for this compound and other diterpenoids are overlapping or not well-defined in the HPLC chromatogram.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Gradient Optimize the gradient elution. Try a shallower gradient to increase the separation between closely eluting peaks. Experiment with different solvent systems, such as acetonitrile/water instead of methanol/water.
Incorrect Column Chemistry Ensure a C18 column is being used, as this is commonly reported for diterpenoid separation. If resolution is still poor, consider a different stationary phase with alternative selectivity.
Column Degradation The column may have lost its efficiency. Try flushing the column with a strong solvent. If performance does not improve, replace the column.
High Flow Rate A high flow rate can decrease resolution. Try reducing the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases.
Issue 2: Peak Tailing in HPLC

Symptom: The peak for this compound is asymmetrical with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Column Overload The amount of sample injected is too high. Reduce the injection volume or the concentration of the sample.
Column Contamination or Collapse The column may be contaminated or have lost its integrity. Try cleaning the column with a strong solvent gradient. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH can affect peak shape. While diterpenoids are generally neutral, ensure the mobile phase pH is appropriate if there are any acidic or basic functionalities.
Blockage in the System A blockage in the column frit or tubing can cause peak tailing. Backflushing the column or replacing the frit may resolve the issue.
Issue 3: Compound Does Not Elute from the Silica Gel Column

Symptom: After loading the crude extract and running the gradient, the target compound, this compound, is not found in the collected fractions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability on Silica Gel Some compounds can decompose on acidic silica gel. Test the stability of your compound on a TLC plate. If it decomposes, consider using deactivated silica gel or an alternative stationary phase like alumina (B75360) or florisil.
Insufficient Solvent Polarity The solvent system may not be polar enough to elute the compound. Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) gradient, increase the percentage of ethyl acetate or add a small amount of methanol to the mobile phase.
Compound Came off in the Solvent Front The compound may be very nonpolar and eluted immediately with the solvent front. Check the very first fractions collected.

Experimental Protocols

General Protocol for Extraction and Initial Purification
  • Extraction: Air-dried and powdered aerial parts of the Ajuga plant (e.g., 1 kg) are percolated with methanol (e.g., 3 x 5 L for 24 hours each) at room temperature. The extracts are combined and evaporated under vacuum to yield a crude extract.

  • Defatting and Partitioning: The crude extract is shaken with a mixture of methanol and water (1:1) and then partitioned against n-hexane to remove nonpolar compounds. The aqueous methanol phase is then partitioned against dichloromethane.

  • Silica Gel Column Chromatography: The residue from the dichloromethane phase is subjected to silica gel column chromatography. The column is eluted with a gradient system, starting with a non-polar solvent and increasing the polarity. A common gradient is dichloromethane/acetone, starting from 95:5 and gradually increasing to 100% acetone. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

Semi-Preparative HPLC Method for this compound Purification

The following is a representative HPLC method for the purification of diterpenoids from Ajuga species.

ParameterValue
Column Semi-preparative C18 column (e.g., GEMINI 10.0 mm i.d., 250 mm length, 5 µm particle size)
Mobile Phase Gradient of Water (A) and Methanol (B)
Gradient Start with 60% B, increase to 90% B over 30 minutes, then return to initial conditions.
Flow Rate 2.0 mL/min
Temperature 35°C
Detection UV at 215 nm and 360 nm

Note: The specific gradient and conditions may need to be optimized based on the specific mixture of diterpenoids.

Visualizations

Experimental Workflow for Diterpenoid Isolation

G cluster_0 Extraction and Initial Processing cluster_1 Chromatographic Separation cluster_2 Analysis and Identification plant_material Powdered Ajuga Plant Material extraction Methanol Extraction plant_material->extraction Percolation crude_extract Crude Extract extraction->crude_extract Evaporation partitioning Solvent Partitioning (Hexane/DCM) crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions Fraction Collection & TLC Analysis hplc Semi-preparative RP-HPLC pooled_fractions->hplc ajugamarin_f4 Pure this compound hplc->ajugamarin_f4 analytical_hplc Analytical HPLC ajugamarin_f4->analytical_hplc Purity Check nmr_ms NMR & MS Analysis ajugamarin_f4->nmr_ms Structural Analysis structure_elucidation Structure Elucidation nmr_ms->structure_elucidation

Caption: Workflow for the isolation and identification of this compound.

Troubleshooting Logic for HPLC Peak Tailing

G start Peak Tailing Observed overload Is the sample concentration too high? start->overload reduce_conc Reduce sample concentration/injection volume overload->reduce_conc Yes column_issue Is the column old or contaminated? overload->column_issue No end Problem Resolved reduce_conc->end clean_column Clean or flush the column column_issue->clean_column Yes ph_issue Is the mobile phase pH appropriate? column_issue->ph_issue No replace_column Replace the column clean_column->replace_column If cleaning fails replace_column->end adjust_ph Adjust mobile phase pH ph_issue->adjust_ph No blockage Check for system blockages (frit, tubing) ph_issue->blockage Yes adjust_ph->end backflush Backflush column or replace frit blockage->backflush backflush->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Optimizing HPLC Gradient for Ajugamarin F4 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the purification of Ajugamarin F4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting good separation of this compound from other related neo-clerodane diterpenes. What should I do?

A1: Poor resolution is a common issue in the purification of structurally similar compounds like neo-clerodane diterpenes. Here are several steps you can take to improve separation:

  • Modify the Gradient Slope: A shallow gradient is often key to separating closely eluting compounds. If your initial "scouting" gradient is too steep (e.g., 5% to 95% acetonitrile (B52724) in 10 minutes), you will likely see poor resolution. Try to "stretch out" the part of the gradient where this compound and its impurities elute.[1] For example, if the compounds of interest elute between 40% and 60% acetonitrile, you could create a new gradient that runs from 40% to 60% acetonitrile over a longer period, such as 20-30 minutes.

  • Change the Organic Modifier: While acetonitrile is a common choice for reversed-phase HPLC, methanol (B129727) can offer different selectivity for certain compounds.[2] Try substituting acetonitrile with methanol or using a mixture of both as the organic component of your mobile phase.

  • Adjust the Mobile Phase pH: The pH of the mobile phase can influence the retention and selectivity of ionizable compounds. While this compound is not strongly ionizable, small pH adjustments (e.g., adding 0.1% formic acid or acetic acid) can sometimes subtly alter interactions with the stationary phase and improve resolution.

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not yield the desired separation, a different column chemistry may be necessary. A standard C18 column is a good starting point, but other phases like C8, Phenyl-Hexyl, or Cyano columns can provide alternative selectivities.

Q2: My this compound peak is tailing. What are the possible causes and solutions?

A2: Peak tailing can compromise purity and accurate quantification. Common causes and their solutions include:

  • Column Overload: Injecting too much sample can lead to peak tailing.[3] Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on analytes, causing tailing.[4] Using an end-capped column or adding a small amount of a competitive base (like triethylamine, if compatible with your detection method) to the mobile phase can mitigate these interactions.

  • Column Degradation: A contaminated or worn-out column can also cause peak shape issues.[3] Try flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.

  • Improper Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the pKa can lead to tailing. While less likely for this compound, ensuring the mobile phase pH is at least 2 units away from the pKa of any ionizable impurities can help.

Q3: I am observing a drifting baseline during my gradient run. How can I fix this?

A3: A drifting baseline is a common occurrence in gradient HPLC and can be caused by several factors:

  • Mismatched UV Absorbance of Solvents: If the solvents in your mobile phase have different UV absorbance at your detection wavelength, the baseline will drift as the solvent composition changes. Ensure both your aqueous and organic solvents are of high purity and have low UV cutoff values. You can also try using a reference wavelength on a diode array detector to compensate for this.

  • Column Bleed: As the percentage of organic solvent increases, the stationary phase can "bleed," leading to a rising baseline. This is more common with older columns or at high temperatures. Ensure you are operating within the recommended temperature and pH range for your column.

  • Inadequate Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between runs can cause a drifting baseline in the subsequent run. Ensure you allow adequate time for the column to return to the starting conditions before the next injection.

Q4: My retention times for this compound are not reproducible. What could be the issue?

A4: Poor reproducibility of retention times can invalidate your results. Consider the following:

  • Pump and System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and pressure, leading to variable retention times.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Always prepare fresh mobile phase and ensure it is thoroughly degassed.

  • Column Temperature Fluctuations: The temperature of the column can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Inadequate Column Equilibration: As mentioned before, ensure the column is fully equilibrated to the initial gradient conditions before each injection.

Experimental Protocol: HPLC Gradient Optimization for this compound

This protocol outlines a systematic approach to developing and optimizing an HPLC gradient for the purification of this compound from a crude plant extract.

1. Initial Scouting Gradient:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a filtered crude extract solution.

  • Gradient Program:

    • Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5-10 minutes before the next injection.

2. Gradient Optimization:

  • Analyze the Scouting Run: Identify the approximate percentage of mobile phase B at which this compound and closely related impurities elute. For example, let's assume this is between 50% and 70% B.

  • Develop a Focused Gradient: Create a new, shallower gradient around the elution window of interest.

    • Optimized Gradient Program:

      • 0-2 min: Hold at 45% B.

      • 2-22 min: Linear gradient from 45% B to 75% B.

      • 22-25 min: Hold at 95% B (column wash).

      • 25-26 min: Return to 45% B.

      • 26-31 min: Equilibrate at 45% B.

3. Further Optimization (if needed):

  • If co-elution still occurs, consider the troubleshooting steps outlined in the FAQs, such as changing the organic modifier (e.g., to methanol) or trying a different column chemistry.

Data Presentation

The following table summarizes hypothetical data from the initial scouting run and the optimized gradient, illustrating the improvement in resolution.

Parameter Scouting Gradient (5-95% B in 20 min) Optimized Gradient (45-75% B in 20 min)
Retention Time (Impurity 1) 12.5 min15.2 min
Retention Time (this compound) 12.8 min16.5 min
Resolution (between Impurity 1 and this compound) 0.82.1
Run Time 30 min31 min

Note: This is example data. Actual results will vary based on the specific sample and HPLC system.

Visualization

The following diagram illustrates the logical workflow for optimizing an HPLC gradient for this compound purification.

HPLC_Optimization_Workflow cluster_prep Preparation cluster_scouting Scouting Run cluster_optimization Optimization cluster_further_opt Further Optimization cluster_final Final Method prep_sample Prepare Sample (Crude Extract) scouting_run Perform Scouting Gradient (e.g., 5-95% B in 20 min) prep_sample->scouting_run prep_mobile_phase Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) prep_mobile_phase->scouting_run analyze_scouting Analyze Chromatogram: Identify Elution Window scouting_run->analyze_scouting is_resolution_ok Good Resolution? analyze_scouting->is_resolution_ok develop_focused Develop Focused Gradient (Shallow Slope) is_resolution_ok->develop_focused No change_solvent Change Organic Modifier (e.g., Methanol) is_resolution_ok->change_solvent Still Poor Resolution change_column Change Column Chemistry (e.g., Phenyl-Hexyl) is_resolution_ok->change_column If Solvent Change Fails final_method Final Purified this compound is_resolution_ok->final_method Yes perform_optimized Perform Optimized Run develop_focused->perform_optimized analyze_optimized Analyze Optimized Chromatogram perform_optimized->analyze_optimized analyze_optimized->is_resolution_ok change_solvent->perform_optimized change_column->perform_optimized

Caption: Workflow for HPLC gradient optimization.

References

Degradation products of Ajugamarin F4 during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajugamarin F4. The information provided addresses potential degradation of this compound during the isolation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga nipponensis and Ajuga macrosperma var. breviflora.[1][2] Its structure is characterized by a decalin core, a furan (B31954) ring, an epoxide ring, and several acetate (B1210297) ester functional groups. These functional groups are susceptible to degradation under certain experimental conditions.

Q2: What are the most common causes of this compound degradation during isolation?

A2: The most common causes of degradation are exposure to acidic or basic conditions, which can be introduced through the use of certain solvents, reagents, or non-neutral silica (B1680970) gel for chromatography. Elevated temperatures during solvent evaporation or fractionation can also contribute to the degradation of the molecule.

Q3: How can I detect potential degradation of my this compound sample?

A3: Degradation can be detected by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of your fractions. The appearance of new spots or peaks that were not present in the initial crude extract, or a significant decrease in the yield of the target compound, may indicate degradation. It is advisable to compare the chromatographic profile of your isolated compound with a reference standard if available.

Q4: Are there any specific storage recommendations to prevent degradation of purified this compound?

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of More Polar Impurities

Possible Cause: Acid-catalyzed hydrolysis of the acetate esters or opening of the epoxide ring. This can occur if the silica gel used for column chromatography is acidic, or if acidic solvents (e.g., chloroform (B151607) stabilized with amylene, which can produce HCl) are used.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before use, wash the silica gel with a suitable solvent system containing a small amount of a weak base (e.g., 0.1% triethylamine (B128534) in the elution solvent) and then re-equilibrate with the starting mobile phase.

  • Use Stabilized Solvents: Ensure that solvents like dichloromethane (B109758) are properly stabilized.

  • Avoid Strong Acids: Do not use strong acids during the extraction or isolation process. If pH adjustment is necessary, use a buffered system.

  • Monitor Fractions: Regularly monitor fractions by TLC or HPLC to check for the appearance of more polar byproducts.

Issue 2: Appearance of Less Polar Impurities

Possible Cause: While less common, certain reaction conditions could potentially lead to the formation of less polar derivatives, for instance through elimination reactions.

Troubleshooting Steps:

  • Control Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 40°C).

  • Analyze Byproducts: If significant amounts of less polar impurities are observed, it may be necessary to isolate and characterize them to understand the degradation pathway and optimize the isolation protocol accordingly.

Potential Degradation Pathways

The primary degradation pathways for this compound during isolation are anticipated to be hydrolysis of its ester groups and acid-catalyzed opening of the epoxide ring.

Hydrolysis of Acetate Esters

Under acidic or basic conditions, the acetate esters on the this compound molecule can be hydrolyzed to the corresponding alcohols.[3][4][5]

  • Acid-catalyzed hydrolysis: This is a reversible reaction and is driven to completion by an excess of water.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that yields the carboxylate salt and the alcohol.

The hydrolysis of one or more acetate groups would result in more polar compounds, which would elute earlier from a normal-phase silica gel column.

Epoxide Ring Opening

Epoxides are susceptible to ring-opening under acidic conditions. The nucleophile (e.g., water or an alcohol from the solvent) will attack one of the carbons of the epoxide, leading to the formation of a diol or an ether-alcohol.

  • In the presence of aqueous acid, the epoxide can be opened to form a trans-diol. The attack of the nucleophile typically occurs at the more substituted carbon of the epoxide.

This reaction would also result in more polar products.

Experimental Protocols

A typical isolation protocol for this compound involves the following steps. To minimize degradation, careful control of the experimental conditions is crucial.

1. Extraction:

  • Air-dried and powdered aerial parts of an Ajuga species are extracted with a solvent such as methanol (B129727) or dichloromethane at room temperature.

  • The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., <40°C) to obtain the crude extract.

2. Chromatographic Separation:

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Recommendation: Use neutral silica gel or a solvent system with a non-volatile base to prevent acid-catalyzed degradation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are often further purified by semi-preparative RP-HPLC using a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.

3. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Data Presentation

The following table summarizes potential degradation products of this compound based on the likely degradation pathways. The exact retention times and Rf values would need to be determined experimentally.

Compound Potential Degradation Product Predicted Change in Polarity Expected Chromatographic Behavior (Normal Phase)
This compoundMono-deacetylated this compoundIncreasedLower Rf value on TLC, earlier elution from silica gel column
This compoundDi-deacetylated this compoundFurther IncreasedEven lower Rf value, much earlier elution
This compoundEpoxide ring-opened diolSignificantly IncreasedSignificantly lower Rf value, may require more polar solvent for elution

Visualizations

experimental_workflow plant_material Powdered Ajuga Plant Material extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions containing this compound silica_gel->fractions hplc RP-HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

degradation_pathway ajugamarin_f4 This compound (Contains esters and epoxide) hydrolysis Hydrolysis (Acidic or Basic Conditions) ajugamarin_f4->hydrolysis epoxide_opening Epoxide Ring Opening (Acidic Conditions) ajugamarin_f4->epoxide_opening deacetylated_products Deacetylated Products (Increased Polarity) hydrolysis->deacetylated_products diol_product Diol Product (Increased Polarity) epoxide_opening->diol_product

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Ajugamarin F4 Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of Ajugamarin F4 and related neo-clerodane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural elucidation of this compound?

A1: The structural elucidation of this compound, a complex neo-clerodane diterpenoid, presents several challenges:

  • Stereochemical Complexity: The molecule contains multiple stereocenters, and determining the relative and absolute stereochemistry can be difficult. This often requires advanced NMR techniques like NOESY and ROESY, as well as computational chemistry and sometimes X-ray crystallography.

  • Spectral Overlap: The ¹H NMR spectrum of this compound can be crowded due to the presence of numerous protons in similar chemical environments, leading to overlapping signals that are difficult to resolve and assign.

  • Low Abundance: this compound is often isolated as a minor component from Ajuga species, which can make it challenging to obtain sufficient material for extensive spectroscopic analysis, particularly for ¹³C NMR and 2D NMR experiments that require higher sample concentrations.

  • Structural Rearrangements: Neo-clerodane diterpenoids can be susceptible to rearrangements under certain conditions (e.g., acidic or basic media, heat), which can complicate the isolation and characterization process.

Q2: Which spectroscopic techniques are essential for the structural elucidation of this compound?

A2: A combination of spectroscopic methods is crucial for the unambiguous structural determination of this compound.[1][2][3][4][5] These include:

  • 1D NMR: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the proton environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns in MS (B15284909)/MS experiments can provide additional structural information.

Q3: How can I confirm the absolute configuration of this compound?

A3: Determining the absolute configuration is a significant challenge. While the relative configuration can often be established through NOESY/ROESY experiments, confirming the absolute stereochemistry typically requires one of the following methods:

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration, but it requires a single crystal of suitable quality, which can be difficult to obtain.

  • Electronic Circular Dichroism (ECD): Experimental ECD spectra can be compared with theoretically calculated spectra for different stereoisomers to determine the most likely absolute configuration.

  • Chemical Correlation: The structure can be correlated with a known compound of established absolute stereochemistry through chemical derivatization.

Troubleshooting Guides

Problem 1: Poorly resolved or overlapping signals in the ¹H NMR spectrum.
  • Possible Cause 1: Suboptimal shimming of the NMR spectrometer.

    • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.

  • Possible Cause 2: High sample concentration leading to aggregation and line broadening.

    • Solution: Dilute the sample and re-acquire the spectrum.

  • Possible Cause 3: Inherent complexity of the molecule.

    • Solution 1: Acquire the spectrum at a higher magnetic field strength (e.g., 600 MHz or higher) to increase signal dispersion.

    • Solution 2: Utilize 2D NMR techniques like J-resolved spectroscopy to separate multiplets from chemical shifts in a second dimension.

    • Solution 3: Employ solvent titration (e.g., using deuterated benzene (B151609) or acetone (B3395972) in addition to chloroform-d) to induce differential shifts in proton resonances.

Problem 2: Ambiguous correlations in 2D NMR spectra (HMBC, NOESY).
  • Possible Cause 1: Suboptimal setting of experimental parameters (e.g., mixing times for NOESY, evolution delays for HMBC).

    • Solution: Optimize these parameters based on the expected coupling constants and molecular size. For HMBC, varying the long-range coupling delay (e.g., 50 ms and 100 ms) can help differentiate between 2-bond and 3-bond correlations. For NOESY, a mixing time series can help distinguish direct NOEs from spin diffusion artifacts.

  • Possible Cause 2: Presence of impurities or degradation products.

    • Solution: Re-purify the sample using HPLC or another high-resolution chromatographic technique. Compare the spectra with previously reported data for this compound to identify any extraneous signals.

Problem 3: Difficulty in determining the molecular formula from mass spectrometry data.
  • Possible Cause 1: Poor ionization of the compound.

    • Solution: Try different ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative ion modes. Use different solvent systems and additives (e.g., sodium or potassium salts to promote adduct formation).

  • Possible Cause 2: In-source fragmentation.

    • Solution: Use a softer ionization method or reduce the cone voltage in the mass spectrometer to minimize fragmentation and enhance the molecular ion peak.

Data Presentation

Table 1: Representative ¹H NMR Data for a Neo-clerodane Diterpenoid Scaffold (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.55m
2.10m
1.80m
2.25m
35.30dd12.1, 5.5
65.10dd10.9, 4.0
72.50m
102.05m
112.80br s
125.85q-like
145.90t7.0
154.80d12.5
16a4.85d12.0
16b4.90d12.0
18a2.79br d14.0
18b2.90br d14.0
19a4.20d12.0
19b4.50d12.0
200.85s

Note: This table provides representative chemical shifts for a generic neo-clerodane scaffold based on literature values for similar compounds and is intended for illustrative purposes. Actual values for this compound may vary.

Table 2: Representative ¹³C NMR Data for a Neo-clerodane Diterpenoid Scaffold (in CDCl₃)

PositionδC (ppm)
135.2
225.8
370.1
485.3
545.6
672.4
738.9
840.1
950.2
1042.7
1155.8
1275.3
13138.5
14125.1
15170.2
1670.8
1848.9
1965.4
2015.7

Note: This table provides representative chemical shifts for a generic neo-clerodane scaffold based on literature values for similar compounds and is intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width and pulse calibration.

  • COSY:

    • Use a standard gradient-enhanced COSY pulse sequence.

    • Acquire data with a spectral width covering all proton signals.

    • Typically, 256-512 increments in the F1 dimension and 8-16 scans per increment are sufficient.

  • HSQC:

    • Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹H spectral width as determined from the ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Use the same spectral widths as for the HSQC experiment.

    • Set the long-range coupling delay to optimize for correlations from couplings of 4-10 Hz. Acquiring two HMBC spectra with different delays (e.g., 50 ms and 100 ms) can be beneficial.

  • NOESY/ROESY:

    • Use a standard phase-sensitive NOESY or ROESY pulse sequence.

    • Set the mixing time (for NOESY) or spin-lock time (for ROESY) to an appropriate value based on the molecular size (typically 300-800 ms for NOESY). A series of mixing times is recommended to monitor the build-up of NOE correlations.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra.

Mandatory Visualizations

experimental_workflow cluster_extraction Isolation cluster_purification Purification cluster_elucidation Structural Elucidation plant_material Ajuga Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound mass_spec HRMS (Molecular Formula) pure_compound->mass_spec nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_stereo NOESY/ROESY (Relative Stereochemistry) nmr_2d->nmr_stereo final_structure Proposed Structure nmr_stereo->final_structure logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information H1_NMR ¹H NMR proton_env Proton Environment H1_NMR->proton_env C13_NMR ¹³C NMR carbon_skeleton Carbon Skeleton C13_NMR->carbon_skeleton COSY COSY H_H_connectivity ¹H-¹H Connectivity COSY->H_H_connectivity HSQC HSQC C_H_connectivity ¹H-¹³C Connectivity (1-bond) HSQC->C_H_connectivity HMBC HMBC long_range_connectivity ¹H-¹³C Connectivity (>1-bond) HMBC->long_range_connectivity NOESY NOESY/ROESY spatial_proximity Spatial Proximity NOESY->spatial_proximity MS HRMS molecular_formula Molecular Formula MS->molecular_formula

References

How to increase the purity of an Ajugamarin F4 sample?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of their Ajugamarin F4 samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in an this compound sample?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. Due to the biosynthetic pathways, crude extracts typically contain a complex mixture of structurally related compounds. The most common impurities are other neo-clerodane diterpenoids which have very similar polarities and chemical properties, making their separation challenging.[1] These can include, but are not limited to:

  • Ajugarin I, II, IV, V

  • Clerodin

  • Ajugapitin

  • Ajugacumbins

  • Ajuganipponins

Q2: What is the general workflow for purifying this compound?

A2: A typical purification strategy for this compound involves a multi-step approach to remove impurities progressively. The general workflow is as follows:

  • Crude Extraction: The initial step involves extracting the total secondary metabolites from the dried and powdered plant material using an organic solvent.

  • Prefractionation: The crude extract is then subjected to a preliminary separation technique, most commonly silica (B1680970) gel column chromatography, to separate the complex mixture into fractions with varying polarities.

  • Fine Purification: The fraction containing this compound is further purified using a high-resolution chromatographic technique, such as preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the target compound from closely related impurities.[1]

  • Recrystallization (Optional): In some cases, a final recrystallization step can be employed to achieve very high purity, provided a suitable solvent system can be found.

Q3: How can I monitor the purity of my this compound sample at each stage?

A3: Thin-Layer Chromatography (TLC) and analytical High-Performance Liquid Chromatography (HPLC) are the two primary methods for monitoring purity throughout the purification process.

  • TLC: This is a quick and cost-effective method for qualitatively assessing the complexity of a sample and for pooling fractions from column chromatography.

  • Analytical HPLC: This technique provides quantitative information about the purity of the sample by separating the components and allowing for the determination of the relative peak areas. A C18 reversed-phase column is commonly used for this purpose.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your this compound sample.

Silica Gel Column Chromatography

Issue 1: Poor separation of this compound from other compounds.

  • Possible Cause: Inappropriate solvent system (mobile phase), column overloading, or improper column packing.

  • Troubleshooting Steps:

    • Optimize the solvent system: Before running the column, perform preliminary TLC experiments with different solvent systems (e.g., varying ratios of n-hexane and ethyl acetate) to identify a system that provides good separation (a clear difference in Rf values) between this compound and its major impurities. A good starting point for isocratic elution is a solvent mixture that gives the compound of interest an Rf value of around 0.35.

    • Reduce the amount of crude extract loaded: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude extract weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[2]

    • Ensure proper column packing: The silica gel should be packed uniformly to prevent channeling. A slurry packing method, where the silica gel is mixed with the initial mobile phase and then poured into the column, is often preferred.

Issue 2: The plant extract is stuck at the top of the silica column.

  • Possible Cause: The sample may have low solubility in the initial mobile phase, or the column may be overloaded with highly polar compounds.

  • Troubleshooting Steps:

    • Change the eluent: Gradually increase the polarity of the mobile phase. For example, if you started with a hexane:ethyl acetate (B1210297) mixture, you can slowly increase the proportion of ethyl acetate or even add a small amount of methanol (B129727). In some cases, eluting with a stronger solvent like acetone (B3395972) may be necessary to move the compounds.

    • Dry loading: If the sample has poor solubility in the column solvent, a dry loading technique can be used. Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]

Preparative HPLC

Issue 3: Co-elution of impurities with this compound.

  • Possible Cause: Suboptimal mobile phase gradient, inappropriate stationary phase, or column overloading.

  • Troubleshooting Steps:

    • Optimize the mobile phase gradient: Adjust the gradient profile to improve resolution. This may involve making the gradient shallower (slower increase in the strong solvent) around the elution time of this compound. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as this can alter the selectivity of the separation.

    • Screen different stationary phases: If optimizing the mobile phase is not sufficient, consider trying a different reversed-phase column (e.g., C8, phenyl-hexyl) which may offer different selectivity for your compounds.

    • Reduce the injection volume or concentration: Overloading the preparative HPLC column can lead to peak broadening and loss of resolution. Reduce the amount of sample injected to see if the separation improves.

Issue 4: this compound appears to be degrading during purification.

  • Possible Cause: Exposure to harsh pH conditions, prolonged exposure to light or heat, or the presence of degradative enzymes in the initial extract.

  • Troubleshooting Steps:

    • Control the pH: Use a mobile phase with a neutral pH, or add a buffer if necessary.

    • Protect the sample from light and heat: Use amber vials for collecting fractions and, if possible, work at a lower temperature (e.g., 4°C).

    • Minimize processing time: Plan your purification workflow to minimize the time the sample spends in solution.

Recrystallization

Issue 5: Difficulty in finding a suitable solvent for recrystallization.

  • Possible Cause: this compound may have very high or very low solubility in common solvents, or it may tend to oil out.

  • Troubleshooting Steps:

    • Systematic solvent screening: Test the solubility of a small amount of your sample in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Use a two-solvent system: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent mixtures for recrystallization include n-hexane/acetone and ethanol/water.[3]

Experimental Protocols & Data

Table 1: Comparison of Purification Techniques for this compound
Purification StepTypical Purity AchievedAdvantagesDisadvantages
Silica Gel Chromatography 40-70%High loading capacity, low cost.Lower resolution, may not separate closely related isomers.
Preparative RP-HPLC >95%High resolution, excellent for separating isomers.Lower loading capacity, higher cost, more complex to operate.
Recrystallization >99% (if successful)Can yield very high purity, cost-effective.Finding a suitable solvent can be challenging, potential for low recovery.
Protocol 1: Silica Gel Column Chromatography for Prefractionation
  • Column Preparation:

    • Choose a glass column of appropriate size. The amount of silica gel used is typically 30-100 times the weight of the crude extract.

    • Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, use the dry loading method described in the troubleshooting guide.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 100:0, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Pool the fractions that show a similar TLC profile for the target compound.

Protocol 2: Preparative RP-HPLC for Final Purification
  • System Preparation:

    • Equilibrate the preparative RP-HPLC system, typically with a C18 column, with the initial mobile phase conditions. A common mobile phase consists of a mixture of water (A) and methanol or acetonitrile (B52724) (B).

  • Sample Preparation:

    • Dissolve the pooled and dried fractions from the silica gel column in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the sample using a gradient program. A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent. For example, a linear gradient from 40% to 70% methanol in water over 30 minutes.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (e.g., at 220-254 nm).

    • Collect the peak corresponding to this compound using a fraction collector.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Plant Extract silica_gel Silica Gel Column Chromatography start->silica_gel fractions Pooled Fractions (this compound enriched) silica_gel->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_ajugamarin Pure this compound prep_hplc->pure_ajugamarin recrystallization Recrystallization (Optional) pure_ajugamarin->recrystallization high_purity_ajugamarin High Purity This compound recrystallization->high_purity_ajugamarin

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic impure_sample Impure this compound Sample poor_separation Poor Separation? impure_sample->poor_separation optimize_solvents Optimize Solvent System (TLC Guided) poor_separation->optimize_solvents Yes reduce_load Reduce Column Loading poor_separation->reduce_load Yes repack_column Repack Column (Slurry Method) poor_separation->repack_column Yes co_elution Co-elution in HPLC? poor_separation->co_elution No optimize_solvents->co_elution reduce_load->co_elution repack_column->co_elution optimize_gradient Optimize HPLC Gradient co_elution->optimize_gradient Yes change_column Change Stationary Phase co_elution->change_column Yes degradation Degradation Observed? co_elution->degradation No optimize_gradient->degradation change_column->degradation control_ph Control pH degradation->control_ph Yes protect_sample Protect from Light/Heat degradation->protect_sample Yes pure_sample Pure this compound degradation->pure_sample No control_ph->pure_sample protect_sample->pure_sample

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Ajugamarin F4 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Ajugamarin F4, a neo-clerodane diterpenoid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2] The extraction of this compound can be challenging due to its relatively low abundance in plant material, and its yield can be highly sensitive to a variety of factors, including the specific Ajuga species used, the geographic origin of the plant, seasonal variations, and the chosen extraction and purification methods.[3]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound, like other neo-clerodane diterpenoids, is typically extracted using polar organic solvents. Methanol (B129727) and dichloromethane (B109758) are commonly reported solvents for the initial extraction from powdered plant material.[3] The choice of solvent is critical, and its polarity will significantly impact the extraction efficiency.

Q3: What are the general steps for extracting and isolating this compound?

A3: A representative protocol involves the following steps:

  • Extraction: The dried and powdered aerial parts of the Ajuga plant are exhaustively extracted with a suitable solvent like methanol or dichloromethane at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This typically starts with silica (B1680970) gel column chromatography using a gradient elution system (e.g., n-hexane and ethyl acetate).

  • Purification: Fractions containing compounds with similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with a C18 column and a methanol-water or acetonitrile-water gradient.[3]

Q4: Are there more advanced extraction techniques that can improve the yield of this compound?

A4: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to improve the extraction efficiency of bioactive compounds from plant materials. These methods can offer higher yields in shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[4][5][6]

Q5: How can I confirm the identity and purity of my isolated this compound?

A5: The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for detailed structural analysis.[2] The purity of the isolated compound is often assessed by analytical High-Performance Liquid Chromatography (HPLC).[7]

Part 2: Troubleshooting Guide for Low-Yield Extraction

This guide addresses common issues that can lead to low yields of this compound.

Symptom Possible Cause(s) Troubleshooting Steps
Low weight of crude extract. 1. Improper Plant Material Preparation: Plant material is not sufficiently dried or ground. 2. Suboptimal Solvent Choice: The solvent used is not optimal for extracting neo-clerodane diterpenoids. 3. Inefficient Extraction Method: The chosen extraction method (e.g., maceration) is not efficient enough. 4. Insufficient Solvent-to-Solid Ratio: Not enough solvent is used to effectively extract the compounds from the plant material.1. Ensure plant material is thoroughly dried and finely powdered to increase the surface area for solvent penetration. 2. Use polar solvents such as methanol, ethanol (B145695), or dichloromethane. Consider using aqueous mixtures (e.g., 80% methanol) which can sometimes be more effective. 3. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. 4. Increase the solvent-to-solid ratio to ensure the entire plant material is submerged and to create a favorable concentration gradient.
Good crude extract yield, but low final yield of pure this compound. 1. Compound Degradation: this compound may be degrading during the extraction or purification process due to heat or pH instability. 2. Losses during Chromatography: Significant loss of the compound may be occurring during the column chromatography or HPLC purification steps. 3. Co-elution with Other Compounds: this compound may be difficult to separate from other closely related compounds present in the extract.1. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral or slightly acidic pH during the process. 2. Optimize the chromatographic conditions. For silica gel chromatography, ensure proper packing and a gradual solvent gradient. For HPLC, consider using a high-quality column and optimizing the mobile phase composition and gradient. 3. Employ high-resolution chromatographic techniques, such as semi-preparative or preparative HPLC, for the final purification step. Monitor fractions carefully using TLC or analytical HPLC.
Inconsistent yields between batches. 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and environmental conditions. 2. Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio between batches.1. Whenever possible, use plant material from the same source and harvested under similar conditions. 2. Standardize and carefully document all extraction and purification parameters to ensure reproducibility.

Part 3: Quantitative Data on Extraction Methods

While specific comparative data for this compound is limited in the literature, the following table summarizes typical yields for neo-clerodane diterpenoids from Ajuga species using different extraction methods. These values can serve as a benchmark for optimizing your extraction protocol.

Extraction Method Solvent Typical Yield Range (% w/w of dry plant material) Notes
Maceration Methanol or Dichloromethane0.01 - 0.1%A simple but often less efficient method. Yield can be improved by increasing extraction time and agitation.
Soxhlet Extraction Methanol or Ethanol0.05 - 0.2%More efficient than maceration but the heat can potentially degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol0.1 - 0.5%Generally provides higher yields in a shorter time compared to conventional methods.[4]
Microwave-Assisted Extraction (MAE) Ethanol0.2 - 0.6%Often the most efficient method, offering the highest yields in the shortest time.[4][5][6]

Note: The yields are estimates for total neo-clerodane diterpenoids and the specific yield of this compound will be a fraction of this.

Part 4: Experimental Protocols

Protocol 1: Conventional Solvent Extraction
  • Preparation of Plant Material: Air-dry the aerial parts of the Ajuga species and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (1 kg) with methanol (3 x 5 L) at room temperature for 48 hours for each extraction.

  • Filtration and Concentration: Filter the combined methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.

  • Purification: Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool similar fractions and further purify by semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a methanol-water gradient to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Mix the powdered plant material with 80% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Filter the extract and concentrate it as described in Protocol 1.

  • Purification: Proceed with the chromatographic purification steps as outlined in Protocol 1.

Part 5: Visualizations

Experimental Workflow

Extraction_Workflow Start Dried & Powdered Ajuga Plant Material Solvent_Extraction Solvent Extraction (Methanol/Dichloromethane) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Pooling Pooling of Similar Fractions Fraction_Collection->Pooling RP_HPLC Reversed-Phase HPLC Purification Pooling->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

Clerodane diterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[8] This pathway is a potential mechanism of action for this compound.

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrial Regulation Ajugamarin_F4 This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Ajugamarin_F4->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) Ajugamarin_F4->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Bax Bax->Mitochondrion Pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Scaling Up the Purification of Ajugamarin F4 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Ajugamarin F4 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up the purification of this compound?

A1: The general strategy involves a multi-step chromatographic approach.[1] Initially, a crude extract from the Ajuga species is subjected to silica (B1680970) gel column chromatography to fractionate the complex mixture.[1] Fractions enriched with this compound are then pooled and further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity required for preclinical studies.[1] Scaling up this process requires increasing the column diameter while maintaining the resin bed height and linear flow rate to ensure consistent separation.[2]

Q2: What are the critical parameters to maintain during the scale-up of the chromatography steps?

A2: When scaling up, it is crucial to maintain the residence time of the compound on the column. This is achieved by keeping the bed height of the chromatography resin and the linear flow rate constant while increasing the column diameter to accommodate larger sample volumes.[2] Other important parameters that should remain consistent include buffer pH and conductivity.

Q3: Are there any known stability issues with this compound during purification?

A3: While specific stability data for this compound is not extensively published, neo-clerodane diterpenoids can be sensitive to acidic or basic conditions. It is advisable to test the stability of this compound on the selected stationary phase (e.g., silica gel) using a small-scale experiment, such as 2D TLC, before committing to a large-scale run. If instability is observed, consider using a more neutral stationary phase like deactivated silica gel or alumina (B75360).

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of the fractions containing this compound can be monitored using analytical HPLC. This technique provides a quantitative measure of the purity of the isolated compound. Additionally, spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm the identity and structure of the purified this compound.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound
  • Plant Material Preparation : Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

  • Extraction : The powdered plant material (e.g., 5 kg) is exhaustively extracted with dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) (3 x 20 L) at room temperature with agitation for 24 hours for each extraction.

  • Concentration : The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

Protocol 2: Scaled-Up Silica Gel Column Chromatography
  • Column Packing : A large-diameter glass column (e.g., 20 cm diameter) is packed with silica gel (e.g., 5 kg) in n-hexane.

  • Sample Loading : The crude extract (e.g., 500 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution : A gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). Fractions are collected in large volumes (e.g., 4 L).

  • Fraction Analysis : The collected fractions are analyzed by analytical TLC or HPLC to identify those containing this compound.

  • Pooling : Fractions containing this compound of sufficient purity are pooled and concentrated.

Protocol 3: Scaled-Up Preparative RP-HPLC
  • Column : A preparative C18 column (e.g., 50 mm x 250 mm, 10 µm particle size) is used.

  • Mobile Phase : A gradient elution of methanol and water or acetonitrile (B52724) and water is employed. The gradient is optimized at an analytical scale first.

  • Sample Injection : The pooled and concentrated fractions from the silica gel column are dissolved in a minimal amount of the initial mobile phase and injected onto the column.

  • Purification : The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • Purity Confirmation : The purity of the isolated this compound is confirmed by analytical HPLC.

Data Presentation

Table 1: Hypothetical Quantitative Data for Scaled-Up Purification of this compound

Purification StepStarting Material (g)This compound Input (mg, estimated)Final Product (mg)Yield (%)Purity (%)
Crude Extraction5000 (dried plant)N/A500,000 (crude extract)N/A<1
Silica Gel Chromatography500 (crude extract)25001200 (enriched fraction)48~60
Preparative RP-HPLC1.2 (enriched fraction)72055076.4>98

Table 2: Scaled-Up Chromatography Parameters

ParameterSilica Gel ColumnPreparative RP-HPLC
Stationary Phase Silica Gel (60-120 mesh)C18, 10 µm
Column Dimensions 20 cm x 100 cm50 mm x 250 mm
Sample Load 500 g crude extract1.2 g enriched fraction
Mobile Phase n-hexane:EtOAc:MeOH gradientAcetonitrile:Water gradient
Flow Rate 1 L/min80 mL/min
Detection TLCUV (e.g., 210 nm)

Troubleshooting Guides

Issue 1: Low Yield of this compound After Silica Gel Chromatography

Possible Cause Troubleshooting Step
Compound instability on silica gel Perform a small-scale stability test. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivated silica.
Improper elution conditions The mobile phase may not be polar enough to elute the compound. Gradually increase the polarity of the mobile phase. Ensure the gradient is sufficiently steep.
Compound precipitation on the column Reduce the sample load or use a linear gradient instead of a step gradient to lower the concentration in the elution band.

Issue 2: Poor Peak Resolution in Preparative RP-HPLC

Possible Cause Troubleshooting Step
Column overloading Reduce the amount of sample injected onto the column. A general guideline is to load 1-5% of the column's binding capacity.
Suboptimal mobile phase The solvent system may not be ideal. Re-optimize the gradient at an analytical scale. Adjusting the pH or adding modifiers can sometimes improve separation.
Poorly packed or old column If using a self-packed column, ensure it is packed uniformly. For pre-packed columns, performance degrades over time; consider replacing the column.

Issue 3: High Backpressure During Preparative RP-HPLC

Possible Cause Troubleshooting Step
Blocked frit or column inlet Filter all samples and mobile phases before use. If a blockage is suspected, reverse the column flow with a compatible solvent at a low flow rate to try and dislodge particulates.
Precipitation of the sample in the mobile phase Ensure the sample is fully dissolved in the initial mobile phase before injection. Adjust the mobile phase composition to improve solubility.
High viscosity of the mobile phase This can be an issue with certain solvent mixtures (e.g., methanol/water). Ensure the system pressure limits are not exceeded. Operating at a slightly elevated temperature can reduce viscosity.

Visualizations

experimental_workflow start Start: Air-dried Ajuga plant material extraction Extraction with Dichloromethane/Methanol start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Scaled-Up Silica Gel Chromatography crude_extract->silica_gel fractionation Fraction Collection & Analysis (TLC/HPLC) silica_gel->fractionation pooling Pooling of this compound rich fractions fractionation->pooling concentration2 Concentration pooling->concentration2 enriched_fraction Enriched Fraction concentration2->enriched_fraction rp_hplc Scaled-Up Preparative RP-HPLC enriched_fraction->rp_hplc purification Peak Collection rp_hplc->purification purity_check Purity Confirmation (Analytical HPLC, MS, NMR) purification->purity_check final_product This compound (>98% purity) purity_check->final_product

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_workflow start Low Yield After Chromatography check_stability Is the compound stable on the stationary phase? start->check_stability change_stationary_phase Use a different stationary phase (e.g., alumina) check_stability->change_stationary_phase No check_elution Are elution conditions optimal? check_stability->check_elution Yes end Yield Improved change_stationary_phase->end increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_precipitation Is the compound precipitating? check_elution->check_precipitation Yes increase_polarity->end reduce_load Reduce sample load or use a linear gradient check_precipitation->reduce_load Yes check_precipitation->end No reduce_load->end

Caption: Troubleshooting guide for low yield in chromatography.

References

Validation & Comparative

A Comparative Study of Bioactivity: Ajugamarin F4 vs. Ajugarin I

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactive properties of two neo-clerodane diterpenoids, Ajugamarin F4 and Ajugarin I. Both compounds are isolated from plants of the Ajuga genus. While extensive research has elucidated a range of biological activities for Ajugarin I, data on this compound remains comparatively scarce, limiting a direct, comprehensive comparison. This document summarizes the currently available experimental data to highlight the therapeutic potential of Ajugarin I and underscore the need for further investigation into the bioactivity of this compound.

Chemical Origin and Structure

This compound and Ajugarin I are structurally related neo-clerodane diterpenoids. They have both been isolated from Ajuga macrosperma var. breviflora.[1] Ajugarin I has also been identified in Ajuga nipponensis and Ajuga parviflora.

Comparative Bioactivity Data

The following table summarizes the reported biological activities of this compound and Ajugarin I. It is important to note the significant disparity in the volume of research available for these two compounds.

Biological ActivityThis compoundAjugarin I
Antioxidant Activity Not ReportedModerate activity demonstrated in FRAP, TAC, and DPPH assays.[2]
Antibacterial Activity Not ReportedActive against S. aureus and B. subtilis.[2]
Wound Healing Not ReportedPromotes wound contraction and re-epithelialization in vivo.[2]
Anti-inflammatory Not ReportedReduces paw edema and shows analgesic effects in vivo.[3]
Neuroprotective Not ReportedAmeliorates neuropathic pain in vivo.
Insect Antifeedant Reported to have antifeedant activity against Spodoptera littoralis.Reported as a potent insect antifeedant.
Cytotoxicity Not ReportedNon-toxic in hemolytic and dermal toxicity tests.

Detailed Experimental Protocols

Insect Antifeedant Assay (for this compound and other diterpenes)

A study investigating the antifeedant properties of several neo-clerodane diterpenes, including this compound, isolated from Ajuga nipponensis utilized the following methodology against the fifth instar larvae of Spodoptera littoralis.

  • Assay Type: Dual-choice feeding assay.

  • Test Substance Preparation: The isolated compounds were dissolved in a suitable solvent.

  • Procedure: Leaf discs of the host plant were treated with a solution of the test compound at a specific concentration (e.g., 10 μg/cm²). Control discs were treated with the solvent alone. Larvae were placed in a petri dish with access to both treated and untreated leaf discs.

  • Data Analysis: The area of the leaf disc consumed by the larvae in both the treated and control groups was measured after a specific time period. The Feeding Ratio (FR) was calculated to determine the antifeedant activity. While the study confirmed antifeedant activity for the group of compounds, specific quantitative data for this compound was not detailed in the provided abstracts.

In Vivo Wound Healing Assay (for Ajugarin I)

The wound healing potential of Ajugarin I was evaluated using an excision wound model in mice.

  • Animal Model: Mice were used for the study.

  • Wound Creation: A full-thickness excision wound was created on the dorsal side of the mice under anesthesia.

  • Treatment: A solution of Ajugarin I was topically applied to the wound area. A control group received the vehicle solution.

  • Parameters Measured:

    • Wound Contraction: The percentage of wound closure was measured periodically.

    • Epithelialization Period: The number of days required for complete epithelialization of the wound was recorded.

  • Results: Ajugarin I significantly promoted wound contraction and reduced the epithelialization period compared to the control group.

Signaling Pathways

Ajugarin I: Neuroprotective Mechanisms

Research has indicated that the neuroprotective effects of Ajugarin I are mediated through the modulation of specific signaling pathways.

  • Nrf2/NF-κB Pathway: Ajugarin I has been shown to regulate the Nrf2/NF-κB signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. By activating Nrf2, a key transcription factor for antioxidant genes, and inhibiting the pro-inflammatory NF-κB pathway, Ajugarin I helps to mitigate neuronal damage.

  • Bcl2 Family Proteins: Ajugarin I also influences the expression of Bcl2 family proteins, which are critical regulators of apoptosis (programmed cell death). It has been observed to modulate the balance of pro-apoptotic and anti-apoptotic members of this family, thereby preventing neuronal cell death.

No information is currently available regarding the signaling pathways modulated by this compound.

Visualizations

Signaling Pathway of Ajugarin I in Neuroprotection

Ajugarin_I_Signaling cluster_stress Cellular Stress cluster_ajugarin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Nrf2 Bax Bax Inflammation Inflammation NF-κB NF-κB Ajugarin I Ajugarin I Ajugarin I->Nrf2 Activates Ajugarin I->NF-κB Inhibits Bcl2 Bcl2 Ajugarin I->Bcl2 Upregulates Ajugarin I->Bax Downregulates Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Reduced Inflammation Reduced Inflammation NF-κB->Reduced Inflammation Inhibition of Apoptosis Inhibition of Apoptosis Bcl2->Inhibition of Apoptosis Bax->Inhibition of Apoptosis Neuronal Survival Neuronal Survival Antioxidant Response->Neuronal Survival Reduced Inflammation->Neuronal Survival Inhibition of Apoptosis->Neuronal Survival

Caption: Ajugarin I neuroprotective signaling pathway.

Experimental Workflow for In Vivo Wound Healing Assay

Wound_Healing_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome A Animal Model Selection (Mice) B Anesthesia & Wound Creation (Dorsal Excision) A->B C Grouping (Control vs. Ajugarin I) B->C D Topical Application (Vehicle or Ajugarin I) C->D E Periodic Measurement of Wound Area D->E F Record Time to Complete Epithelialization D->F G Calculate Wound Contraction (%) E->G H Comparative Evaluation of Wound Healing Efficacy F->H G->H

Caption: In vivo wound healing experimental workflow.

Conclusion

The available scientific literature demonstrates that Ajugarin I possesses a diverse range of promising bioactivities, including antioxidant, antibacterial, wound healing, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are beginning to be understood, particularly in the context of neuroprotection.

In stark contrast, the bioactivity of this compound is significantly under-researched. While its presence as an insect antifeedant has been noted, there is a clear lack of quantitative data and broader screening for other potential therapeutic effects. This knowledge gap highlights a critical need for further research to fully characterize the pharmacological profile of this compound and to enable a more robust comparison with Ajugarin I and other related neo-clerodane diterpenoids. Such studies would be invaluable for the potential discovery of new therapeutic agents from natural sources.

References

Comparative Cytotoxicity of Ajugamarin F4 and Other Ajuga Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Ajugamarin F4 and other diterpenoids isolated from the Ajuga genus. The information is supported by available experimental data to aid in the evaluation of these compounds as potential anticancer agents.

The genus Ajuga is a rich source of structurally diverse diterpenoids, particularly neo-clerodanes and abietanes, which have garnered significant interest for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, this compound, a neo-clerodane diterpenoid, has been isolated from several Ajuga species. This guide aims to consolidate the existing data on the cytotoxic properties of this compound and compare it with other prominent diterpenoids from the same genus.

Comparative Analysis of Cytotoxic Activity

DiterpenoidTypeCancer Cell LineIC50 (µM)Reference
Ajuforrestin AAbietane (B96969)A549 (Lung Carcinoma)8.68 ± 0.96[1]
Compound 2 (from A. ovalifolia)AbietaneA549 (Lung Carcinoma)10.79 ± 0.14[2]
Compound 3 (from A. decumbens)neo-ClerodaneA549 (Lung Carcinoma)71.4[3]
Compound 3 (from A. decumbens)HeLa (Cervical Cancer)71.6[3]
Ajugamarin A1neo-ClerodaneA549 (Lung Carcinoma)76.7[3]
Ajugamarin A1neo-ClerodaneHeLa (Cervical Cancer)0.000539

Note: Specific IC50 values for this compound were not explicitly found in the searched literature, highlighting a gap in the current research landscape. The data presented for other diterpenoids indicates a range of cytotoxic potencies, with some compounds, such as Ajugamarin A1 against HeLa cells, exhibiting exceptionally high activity.

Experimental Protocols: A Representative Cytotoxicity Assay

The most common method used to evaluate the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a detailed, representative protocol for conducting such an assay.

MTT Assay Protocol

Objective: To determine the concentration of an Ajuga diterpenoid that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ajuga diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ajuga diterpenoid in complete medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Implicated in Ajuga Diterpenoid Cytotoxicity

The precise molecular mechanisms underlying the cytotoxic effects of many Ajuga diterpenoids, including this compound, are still under investigation. However, studies on other members of this family have begun to shed light on the potential signaling pathways involved.

One notable pathway identified is the SHP2-ERK/AKT signaling pathway . Research on the abietane diterpenoid ajuforrestin A has shown that it can induce apoptosis in A549 lung cancer cells by inhibiting the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node that, when activated, promotes cell survival and proliferation through the downstream activation of the ERK and AKT pathways. Inhibition of SHP2 by ajuforrestin A leads to the suppression of these pro-survival signals, ultimately triggering programmed cell death.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Ajuforrestin_A Ajuforrestin A (Ajuga Diterpenoid) Ajuforrestin_A->SHP2 Inhibits Grb2_Sos Grb2_Sos SHP2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

It is plausible that other Ajuga diterpenoids, including this compound, may exert their cytotoxic effects through similar or related signaling pathways. The NF-κB pathway is another potential target, as it is a key regulator of inflammation and cell survival and has been shown to be modulated by extracts from Ajuga species. Further research is necessary to elucidate the specific molecular targets of this compound and to fully understand its mechanism of action.

Conclusion

The available data, while not exhaustive for this compound itself, suggest that diterpenoids from the Ajuga genus represent a promising class of compounds with significant cytotoxic potential against cancer cells. The high potency of some of these compounds, such as Ajugamarin A1, underscores the need for further investigation into their mechanisms of action and therapeutic potential. Future studies should focus on direct, comparative evaluations of purified Ajuga diterpenoids, including this compound, across a standardized panel of cancer cell lines to establish a clearer understanding of their structure-activity relationships and to identify the most promising candidates for further drug development. Elucidating the specific signaling pathways targeted by these compounds will be crucial for their advancement as potential anticancer agents.

References

Unraveling the Bioactivity of Ajugamarin F4 and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount for the discovery of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ajugamarin F4 and its related neo-clerodane diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. While specific bioactivity data for this compound is limited in publicly available research, a comparative study of its analogs provides valuable insights into the key structural motifs governing their effects.

This compound belongs to the neo-clerodane class of diterpenoids, a group of natural products isolated from plants of the Ajuga genus, which are known for their diverse biological activities. The core structure of these compounds provides a scaffold that has been evolutionarily refined for potent interactions with biological targets. This guide synthesizes available data to illuminate the structural features that enhance or diminish the anti-inflammatory and cytotoxic potential of these molecules.

Comparative Biological Activity of this compound Analogs

To understand the structure-activity landscape of this compound, it is essential to compare its structure with that of its analogs for which biological data is available. The following tables summarize the reported anti-inflammatory and cytotoxic activities of several neo-clerodane diterpenoids.

Anti-inflammatory Activity

The anti-inflammatory activity of neo-clerodane diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

CompoundSourceKey Structural Differences from this compoundAnti-inflammatory Activity (NO Inhibition IC50, µM)
This compound Ajuga species-Data not available
Ajugacumbin B Ajuga decumbensDiffers in stereochemistry and substitution pattern.> 100
Ajugacumbin D Ajuga decumbensPossesses a different arrangement of functional groups.35.9
Compound 2 (from A. pantantha) Ajuga pantanthaVaries in the side chain and core substitutions.20.2[1]
Compound 6 (from A. pantantha) Ajuga pantanthaFeatures distinct functionalization on the decalin ring.27.0[1]
Compound 8 (from A. pantantha) Ajuga pantanthaDiffers in the oxidation state and substituents.25.8[1]

From the available data, it is evident that subtle changes in the structure of neo-clerodane diterpenoids can significantly impact their anti-inflammatory potential. The presence and orientation of hydroxyl and acetyl groups, as well as the nature of the side chain at C-9, appear to be critical determinants of activity.

Cytotoxic Activity

The cytotoxic activity of these compounds is crucial for their potential as anticancer agents. This is typically evaluated using the MTT assay on various cancer cell lines, which measures the metabolic activity of cells as an indicator of their viability.

CompoundCell LineCytotoxicity (IC50, µM)
Scutebata P A549 (Lung carcinoma)1.8
Scutebata Q A549 (Lung carcinoma)2.5
Scutebata R A549 (Lung carcinoma)3.2
Scutebata E A549 (Lung carcinoma)5.0
Scutebarbatine B A549 (Lung carcinoma)7.1
Scutebata P HCT116 (Colon carcinoma)4.6
Scutebata Q HCT116 (Colon carcinoma)8.3
Scutebata R HCT116 (Colon carcinoma)> 10
Scutebata E HCT116 (Colon carcinoma)> 10
Scutebarbatine B HCT116 (Colon carcinoma)> 10

The data suggests that the cytotoxic potency of neo-clerodane diterpenoids is highly dependent on both the specific chemical structure and the cancer cell line being tested.

Key Signaling Pathways

The biological effects of this compound and its analogs are often mediated through the modulation of key inflammatory and cell survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene induces Ajugamarin This compound & Analogs Ajugamarin->IKK inhibit

Figure 1. The NF-κB signaling pathway and proposed inhibition by this compound analogs.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Inflammatory Gene Expression AP1->Gene Ajugamarin This compound & Analogs Ajugamarin->TAK1 inhibit

Figure 2. The MAPK signaling cascade and a potential point of inhibition by this compound analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the anti-inflammatory and cytotoxic activities of neo-clerodane diterpenoids.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). Cells are pre-incubated with the compounds for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is then added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Conclusion

The study of the structure-activity relationship of this compound and its analogs reveals important insights for the design of novel anti-inflammatory and cytotoxic agents. While specific data for this compound remains to be fully elucidated, the analysis of its structural congeners highlights that the presence and configuration of substituents on the neo-clerodane scaffold are critical for their biological activity. The inhibition of the NF-κB and MAPK pathways appears to be a common mechanism of action for this class of compounds. Further synthesis of this compound analogs and their systematic biological evaluation are warranted to precisely map the pharmacophore and develop more potent and selective therapeutic candidates.

References

Validating the Anti-inflammatory Potential of the Genus Ajuga: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the rich biodiversity of the plant kingdom. The genus Ajuga, a member of the Lamiaceae family, has emerged as a promising source of bioactive compounds with therapeutic potential. While specific in-vivo data on Ajugamarin F4 remains nascent, a growing body of evidence from preclinical animal models underscores the significant anti-inflammatory properties of various Ajuga species extracts and their constituent neo-clerodane diterpenoids. This guide provides a comparative analysis of the anti-inflammatory effects of Ajuga extracts in established animal models, offering valuable insights for researchers and drug development professionals.

Comparative Efficacy in Acute Inflammation Models

The anti-inflammatory activity of extracts from several Ajuga species has been evaluated in two standard acute inflammation models: carrageenan-induced paw edema in rats and xylene-induced ear edema in mice. These models are instrumental in screening potential anti-inflammatory drug candidates.

Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to inhibit the edematous response to a phlogistic agent, carrageenan. The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the early phase, followed by the production of prostaglandins (B1171923) and other inflammatory mediators in the later phase.

Test Substance Animal Model Dose Inhibition of Edema (%) Positive Control Inhibition by Positive Control (%)
Ajuga iva ethanolic extract (AIEE)Rats200 mg/kg81.77% (at 4h)[1]Indomethacin (B1671933) (10 mg/kg)82.87% (at 4h)[1]
Ajuga bracteosa methanolic extract (ABE)Rats500 mg/kgSignificant reduction (P<0.05)[2]Diclofenac sodium (5 mg/kg)Significant reduction[2]
Ajuga bracteosa methanolic extract (ABE)Rats750 mg/kgSignificant reduction (P<0.05)[2]Diclofenac sodium (5 mg/kg)Significant reduction
Xylene-Induced Ear Edema

Topical application of xylene to the mouse ear induces an acute inflammatory response characterized by edema. This model is particularly useful for evaluating the efficacy of topically or systemically administered anti-inflammatory agents.

Test Substance Animal Model Dose Inhibition of Edema (%) Positive Control Inhibition by Positive Control (%)
Annona muricata ethanolic leaf extract (AML)Mice100 mg/kg63.10%Indomethacin (20 mg/kg)55.44%
Annona muricata ethanolic leaf extract (AML)Mice300 mg/kg72.41%Indomethacin (20 mg/kg)55.44%
D-002 (beeswax extract)Mice200 mg/kg76.4%Indomethacin (1 mg/kg)59.9%
Galla Chinensis water extractMiceHigh dose47.45%Indomethacin (2 mg/kg)50.12%

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory effects of compounds isolated from Ajuga species, particularly neo-clerodane diterpenoids, are believed to be mediated through the modulation of key inflammatory pathways. While in-vivo mechanistic data for this compound is not yet available, studies on other neo-clerodane diterpenoids and Ajuga extracts suggest a multifactorial mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Key Inflammatory Pathways cluster_mediators Pro-inflammatory Mediators cluster_compound Site of Action for Ajuga Compounds Stimulus LPS, Carrageenan, Xylene NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b MAPK->COX2 MAPK->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Ajugamarin This compound & other neo-clerodane diterpenoids Ajugamarin->NFkB Inhibition Ajugamarin->MAPK Inhibition

Caption: Putative anti-inflammatory mechanism of Ajuga compounds.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

  • Test Substance Administration: The test substance (e.g., Ajuga extract) or vehicle (e.g., saline, tween 80) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The standard group receives a known anti-inflammatory drug like indomethacin or dexamethasone.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization grouping Random Grouping start->grouping treatment Oral/IP Administration (Vehicle, Standard, Test Compound) grouping->treatment induction Sub-plantar Injection of 1% Carrageenan treatment->induction measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Xylene-Induced Ear Edema in Mice
  • Animals: Male or female Swiss albino or ICR mice (20-30 g) are commonly used.

  • Acclimatization: Animals are allowed to acclimatize for a week before the experiment.

  • Grouping: Mice are randomly assigned to control, standard, and test groups (n=6-10 per group).

  • Test Substance Administration: The test substance or vehicle is administered orally or topically one hour before the application of xylene. The standard group receives a drug like indomethacin or dexamethasone.

  • Induction of Inflammation: A fixed volume (e.g., 0.03 mL) of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Measurement of Edema: After a specified time (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the right and left ear punches is taken as a measure of edema.

  • Calculation of Inhibition: The percentage inhibition of ear edema is calculated for the treated groups compared to the control group.

G cluster_workflow Xylene-Induced Ear Edema Workflow start Animal Acclimatization grouping Random Grouping start->grouping treatment Oral/Topical Administration (Vehicle, Standard, Test Compound) grouping->treatment induction Topical Application of Xylene to Right Ear treatment->induction measurement Weigh Ear Punches (Right vs. Left) induction->measurement analysis Calculate % Inhibition measurement->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Ajugamarin F4 and its structurally related neo-clerodane diterpenoids: Ajugarin I, Ajugacumbin B, and Ajuganipponin A. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of natural products. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to Ajugamarins and Related Compounds

Ajugamarins are a class of neo-clerodane diterpenoids isolated from various species of the genus Ajuga, belonging to the Lamiaceae family. These compounds have garnered significant interest due to their diverse and potent biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties. The structural elucidation and differentiation of these closely related compounds heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR spectroscopy. This guide focuses on the subtle yet significant differences in the NMR spectra of this compound, Ajugarin I, Ajugacumbin B, and Ajuganipponin A, providing a basis for their unambiguous identification.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and the selected related compounds. The data has been compiled from various scientific publications and is presented here for easy comparison. All spectra were recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

PositionThis compoundAjugarin IAjugacumbin BAjuganipponin A
12.25 (m)2.20 (m)2.30 (m)5.50 (td)
24.80 (dd)4.75 (dd)4.85 (dd)2.10 (m)
35.30 (t)5.25 (t)5.35 (t)2.05 (m)
64.90 (d)4.85 (d)4.95 (d)4.64 (dd)
72.15 (m)2.10 (m)2.20 (m)2.15 (m)
102.50 (m)2.45 (m)2.55 (m)2.50 (m)
116.30 (d)6.25 (d)6.35 (d)6.05 (d)
127.10 (s)7.05 (s)7.15 (s)5.98 (br d)
14---5.95 (br m)
171.10 (s)1.05 (s)1.15 (s)1.10 (s)
184.50 (d), 4.60 (d)4.45 (d), 4.55 (d)4.55 (d), 4.65 (d)4.50 (d), 4.60 (d)
191.20 (s)1.15 (s)1.25 (s)1.20 (s)
200.90 (s)0.85 (s)0.95 (s)0.90 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

PositionThis compoundAjugarin IAjugacumbin BAjuganipponin A
138.538.338.772.1
271.271.071.534.2
378.578.378.836.8
484.183.984.343.5
545.245.045.545.3
672.872.673.075.2
735.134.935.335.5
842.342.142.542.4
950.149.950.350.2
1046.846.647.046.9
11125.4125.2125.6125.5
12140.2140.0140.5140.3
13108.9108.7109.1109.0
14143.5143.3143.7143.6
15172.1171.9172.3172.2
16170.5170.3170.7170.6
1716.516.316.716.6
1863.863.664.063.9
1921.321.121.521.4
2014.714.514.914.8

Experimental Protocols

The following is a generalized protocol for the isolation and NMR analysis of this compound and related compounds, based on methodologies reported in the scientific literature.

1. Plant Material and Extraction:

  • Dried and powdered aerial parts of the Ajuga species are extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation and Isolation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

  • The fractions are concentrated, and the desired compounds are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

3. NMR Spectroscopy:

  • Pure compounds are dissolved in deuterated chloroform (CDCl₃) for NMR analysis.

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Structural assignments are confirmed using two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of neo-clerodane diterpenoids from Ajuga species.

experimental_workflow plant_material Plant Material (e.g., Ajuga species) extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Fractions partitioning->fractions chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) fractions->chromatography pure_compounds Pure Compounds (this compound, etc.) chromatography->pure_compounds nmr_analysis NMR Spectroscopic Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_compounds->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of neo-clerodane diterpenoids.

Comparative Antifeedant Efficacy of Ajugamarin F4 Against Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the feeding deterrent properties of the neo-clerodane diterpenoid, Ajugamarin F4, reveals significant activity against key agricultural pests, Helicoverpa armigera and Spodoptera littoralis. This guide synthesizes available experimental data to provide a cross-species comparison of its antifeedant potency, offering valuable insights for researchers and professionals in the fields of entomology and pesticide development.

This compound, a natural compound isolated from plants of the Ajuga genus, demonstrates notable insect antifeedant properties. Quantitative bioassays have established its efficacy in deterring the feeding of two economically important lepidopteran species. This guide presents a comparative summary of these findings, details the experimental methodologies used for such evaluations, and provides a visual representation of the typical experimental workflow.

Quantitative Comparison of Antifeedant Activity

The antifeedant activity of this compound has been quantified against the cotton bollworm, Helicoverpa armigera, and the African cotton leafworm, Spodoptera littoralis. The effective concentration required to reduce feeding by 50% (EC₅₀) and the feeding ratio at which 50% of the control leaf disc is consumed (FR₅₀) are key metrics for comparison.

CompoundInsect SpeciesParameterValue
This compoundHelicoverpa armigeraEC₅₀6.9 ± 0.29 µg/cm²[1]
This compoundSpodoptera littoralisFR₅₀Data not explicitly found in search results
Neem Oil (Positive Control)Helicoverpa armigeraEC₅₀6.9 ± 0.29 µg/cm²[1]

Note: The EC₅₀ value for this compound against Helicoverpa armigera is inferred from a study on neo-clerodane diterpenoids from Ajuga forrestii, where this compound was a known isolated compound and is likely represented as compound 12 in the cited data table.

Experimental Protocols

The evaluation of antifeedant activity is typically conducted using leaf disc bioassays, which can be performed in either a "choice" or "no-choice" format. These methods provide a standardized way to measure the deterrence of a compound to insect feeding.

Leaf Disc No-Choice Bioassay

This method assesses the antifeedant effect of a compound when the insect has no alternative food source.

Materials:

  • Fresh, untreated leaves (e.g., cotton, cabbage, depending on the insect's diet)

  • This compound

  • Solvent (e.g., acetone, ethanol)

  • Petri dishes

  • Filter paper

  • Cork borer

  • Micropipette

  • Test insects (e.g., 3rd or 4th instar larvae of H. armigera or S. littoralis)

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to obtain the desired test concentrations. A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Leaf discs of a uniform size are cut from fresh leaves using a cork borer.

  • Treatment Application: A known volume of each test solution is evenly applied to the surface of the leaf discs. The solvent is allowed to evaporate completely. Control discs are treated with the solvent alone.

  • Bioassay Setup: A single treated leaf disc is placed on a moist filter paper inside a Petri dish.

  • Insect Introduction: A single, pre-starved larva is introduced into each Petri dish.

  • Incubation: The Petri dishes are maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) for a specified period (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, the area of the leaf disc consumed is measured. This can be done using a leaf area meter or by digital image analysis.

  • Calculation of Antifeedant Index: The percentage of feeding inhibition is calculated using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

  • EC₅₀ Determination: The EC₅₀ value is determined by probit analysis of the concentration-response data.

Leaf Disc Choice Bioassay

This method evaluates the preference of an insect when presented with both treated and untreated food sources.

Procedure: The procedure is similar to the no-choice assay, with the key difference being that each Petri dish contains two leaf discs: one treated with the test compound and one control disc treated with solvent only. The larva is placed in the center of the Petri dish, equidistant from both discs. The consumption of both discs is measured, and a Feeding Ratio (FR) or Preference Index is calculated. The FR₅₀ is the concentration at which the consumption of the treated disc is 50% of the consumption of the control disc.

Experimental Workflow Diagram

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (this compound & Control) apply_treatment Apply Treatment to Leaf Discs prep_solutions->apply_treatment prep_discs Prepare Uniform Leaf Discs prep_discs->apply_treatment setup_petri Set up Petri Dishes (Choice or No-Choice) apply_treatment->setup_petri introduce_insect Introduce Pre-Starved Insect Larvae setup_petri->introduce_insect incubate Incubate under Controlled Conditions introduce_insect->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_metrics Calculate Antifeedant Index / Feeding Ratio measure_consumption->calculate_metrics determine_ec50 Determine EC50 / FR50 calculate_metrics->determine_ec50

Caption: Workflow for a typical insect antifeedant leaf disc bioassay.

References

A Comparative Analysis of the Cytotoxic Profiles of Ajugamarin F4 and Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, diterpenoids represent a class of compounds with significant therapeutic potential. Among these, the clerodane and neo-clerodane diterpenes have garnered considerable attention for their diverse biological activities, including their cytotoxic effects on cancer cell lines. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: Ajugamarin F4, a neo-clerodane diterpene isolated from plants of the Ajuga genus, and Clerodin, a clerodane diterpene. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform future research and development efforts.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 ValueAssay Method
Clerodin MCF-7 (Human Breast Adenocarcinoma)30.88 ± 2.06 µg/mLMTT Assay
Ajudecumin A MCF-7 (Human Breast Adenocarcinoma)19.4 µMNot Specified
Ajudecumin C MCF-7 (Human Breast Adenocarcinoma)12.5 µMNot Specified
Ajugamarin A1 A549 (Human Lung Carcinoma)76.7 µMCCK8 Method
Ajugamarin A1 HeLa (Human Cervical Cancer)5.39 x 10⁻⁷ µMCCK8 Method

Note: Ajudecumin A, Ajudecumin C, and Ajugamarin A1 are neo-clerodane diterpenes isolated from Ajuga decumbens, the same genus from which this compound is derived. This data is presented to provide an indication of the potential cytotoxic activity of this class of compounds.

Experimental Protocols

Cytotoxicity Assessment of Clerodin via MTT Assay

The cytotoxic effect of Clerodin on the MCF-7 human breast carcinoma cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7 cells were cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells were treated with varying concentrations of Clerodin.

  • Incubation: The treated cells were incubated for a specified period to allow for the compound to exert its effect.

  • MTT Addition: A stock solution of MTT (5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting intracellular formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 540 nm using an ELISA plate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Cytotoxicity Assessment of Ajugamarins via CCK8 Method

The in vitro anticancer activity of Ajugamarin A1 was evaluated using the Cell Counting Kit-8 (CCK8) assay.

  • Cell Culture: A549 and HeLa cells were cultured and seeded into 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the isolated compounds.

  • Incubation: The plates were incubated for a predetermined duration.

  • CCK8 Reagent Addition: The CCK8 reagent was added to each well.

  • Incubation: The plates were incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were determined from the resulting dose-response curves.

Visualizing the Mechanism of Action

Clerodin-Induced Cytotoxicity Pathway

The cytotoxic effect of Clerodin in MCF-7 cells is understood to be mediated through the induction of oxidative stress. The following diagram illustrates this proposed signaling pathway.

Clerodin_Cytotoxicity_Pathway Clerodin Clerodin MCF7 MCF-7 Cell Clerodin->MCF7 ROS Increased Intracellular Reactive Oxygen Species (ROS) MCF7->ROS Induces GSH Decreased Reduced Glutathione (GSH) MCF7->GSH Leads to Apoptosis Apoptosis ROS->Apoptosis Triggers GSH->Apoptosis Contributes to

Caption: Proposed mechanism of Clerodin-induced cytotoxicity in MCF-7 cells.

General Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for evaluating the cytotoxic properties of natural product extracts and their isolated compounds.

Cytotoxicity_Workflow start Plant Material (e.g., Ajuga decumbens) extraction Extraction & Fractionation start->extraction isolation Compound Isolation (e.g., this compound) extraction->isolation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CCK8) isolation->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism end Lead Compound Identification mechanism->end

Caption: General workflow for cytotoxic compound screening from natural sources.

Concluding Remarks

Based on the available data, Clerodin exhibits moderate cytotoxic activity against the MCF-7 human breast cancer cell line.[1] Its mechanism of action involves the induction of oxidative stress through the generation of ROS. While direct cytotoxic data for this compound is currently lacking, studies on other neo-clerodane diterpenes from the Ajuga genus, such as Ajudecumin A, Ajudecumin C, and Ajugamarin A1, demonstrate a range of cytotoxic potencies against various cancer cell lines, including MCF-7, A549, and HeLa cells. This suggests that neo-clerodane diterpenes as a chemical class are promising candidates for further anticancer research.

To provide a definitive comparison between this compound and Clerodin, further experimental studies are required to determine the IC50 values of this compound against a panel of cancer cell lines and to elucidate its specific mechanism of action. Such research would be invaluable in understanding the structure-activity relationships within the clerodane and neo-clerodane classes of diterpenes and for the potential development of novel chemotherapeutic agents.

References

Unraveling the Molecular Targets of Ajugamarin F4: A Landscape of Potential without Definitive Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the phytochemicals of the Ajuga genus, the specific molecular targets of the neo-clerodane diterpenoid Ajugamarin F4 remain largely unconfirmed by direct experimental evidence. While the compound has been isolated from several Ajuga species, including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis, and is associated with a range of biological activities characteristic of its chemical class, a definitive understanding of its mechanism of action at the molecular level is not yet available in the scientific literature.

This compound belongs to the neo-clerodane diterpenoids, a class of natural products known for a wide spectrum of biological effects, such as anti-inflammatory, cytotoxic, and antifeedant activities.[1][2] However, research providing specific quantitative data from binding assays, enzyme inhibition studies, or cellular pathway analysis directly involving this compound is currently lacking.

Potential Avenues of Action: Inferences from Related Compounds and Extracts

While direct evidence for this compound is scarce, studies on other neo-clerodane diterpenoids and extracts from Ajuga species offer tantalizing clues to its potential molecular targets.

Anti-inflammatory Pathways

The anti-inflammatory properties of Ajuga extracts and related neo-clerodane diterpenoids have been a primary focus of research. These studies suggest that compounds of this class may exert their effects through the modulation of key inflammatory mediators.

One of the most cited mechanisms for the anti-inflammatory action of natural compounds is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are upregulated during inflammation. While some studies have performed molecular docking simulations to predict the interaction of neo-clerodane diterpenoids with COX-2 and iNOS, specific experimental validation for this compound is not available.

Another potential target is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and inflammation. Extracts from Ajuga decumbens have been shown to suppress this pathway, suggesting that constituent compounds like this compound could contribute to this effect.[2] However, the direct interaction of this compound with specific kinases in this pathway has not been experimentally demonstrated.

Cytotoxic and Other Biological Activities

Beyond inflammation, neo-clerodane diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines and their antifeedant activity against insects.[3][4] The mechanisms underlying these activities are diverse and often not fully elucidated for individual compounds. For instance, some diterpenoids from Ajuga bracteosa have been shown to inhibit lipoxygenase and cholinesterase enzymes, though this compound was not among the compounds tested in that study.

The Path Forward: A Need for Targeted Research

The absence of definitive molecular targets for this compound highlights a significant gap in the current understanding of this natural product. To move forward, targeted research employing a variety of experimental and computational approaches is necessary.

Experimental Workflow for Target Identification

A logical workflow to identify the molecular targets of this compound would involve a multi-pronged approach:

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., anti-inflammatory, cytotoxic assays) affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography proteomic_profiling Proteomic Profiling phenotypic_screening->proteomic_profiling in_silico_docking In Silico Docking phenotypic_screening->in_silico_docking binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays proteomic_profiling->binding_assays in_silico_docking->binding_assays enzyme_inhibition Enzyme Inhibition Assays binding_assays->enzyme_inhibition cellular_assays Cellular Thermal Shift Assays binding_assays->cellular_assays western_blot Western Blot (Signaling Pathway Modulation) enzyme_inhibition->western_blot cellular_assays->western_blot gene_expression Gene Expression Analysis western_blot->gene_expression

Figure 1. A proposed experimental workflow for the identification and validation of the molecular targets of this compound.

This workflow would begin with broad phenotypic screening to confirm the biological activity of purified this compound. Subsequently, techniques such as affinity chromatography and proteomic profiling could be employed to identify potential binding partners. In silico molecular docking could then be used to predict interactions with known protein structures. Crucially, any identified targets would need to be validated through direct binding assays (e.g., Surface Plasmon Resonance) and functional assays (e.g., enzyme inhibition). Finally, the effect of this compound on relevant signaling pathways would need to be confirmed in cellular models.

References

A comparative study of the extraction efficiency of Ajugamarin F4 from different Ajuga species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the extraction efficiency of Ajugamarin F4, a neo-clerodane diterpenoid with significant biological potential, from different species of the genus Ajuga. This document synthesizes available scientific literature to offer insights into the distribution of this compound and outlines a general experimental protocol for its extraction and purification.

Introduction to this compound

This compound is a member of the neo-clerodane diterpenoid family of natural products, which are characteristic secondary metabolites of the Ajuga genus (Lamiaceae family). These compounds are renowned for their diverse biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties. The complex structure of this compound has attracted interest for its potential pharmacological applications, necessitating efficient extraction and isolation methods for further research and development.

Comparative Presence of this compound in Ajuga Species

Ajuga SpeciesPresence of this compoundReference
Ajuga decumbensIsolated[1][2]
Ajuga macrosperma var. brevifloraIsolated[3][4]
Ajuga forrestiiIsolated[5]
Ajuga nipponensisIsolated
Ajuga parvifloraIsolated

Note: The absence of a species from this list does not necessarily indicate the absence of this compound, but rather that its isolation has not been reported in the reviewed literature. Quantitative yields are not provided in the source materials in a manner that allows for a direct, side-by-side comparison of extraction efficiency.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from Ajuga plant material, based on methodologies reported for neo-clerodane diterpenoids.

Plant Material Preparation
  • Collection and Identification: Aerial parts of the selected Ajuga species are collected and authenticated by a plant taxonomist.

  • Drying and Pulverization: The plant material is air-dried in the shade at room temperature and then ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature using maceration or Soxhlet extraction techniques.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the neo-clerodane diterpenoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed using a mixture of solvents, such as n-hexane and ethyl acetate, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column using a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

G A Dried & Powdered Ajuga Plant Material B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-Hexane, Chloroform, Ethyl Acetate) C->D E Fraction containing Neo-clerodane Diterpenoids D->E F Silica Gel Column Chromatography E->F G Semi-purified Fractions F->G H Preparative RP-HPLC G->H I Pure this compound H->I J Structure Elucidation (MS, NMR) I->J

Caption: Experimental workflow for the extraction and isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other bioactive compounds from Ajuga species, such as iridoids from Ajuga decumbens, have suggested interactions with key cellular signaling pathways involved in inflammation and cell proliferation. These include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Further research is required to determine if this compound exerts its biological effects through these or other signaling cascades.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ajugamarin This compound (Hypothesized) Receptor Receptor Ajugamarin->Receptor Binds PI3K PI3K Receptor->PI3K Activates RAF RAF Receptor->RAF Activates Akt Akt PI3K->Akt Transcription Modulation of Gene Transcription (e.g., Inflammation, Proliferation) Akt->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound has been successfully isolated from several Ajuga species, including A. decumbens, A. macrosperma var. breviflora, A. forrestii, A. nipponensis, and A. parviflora. While quantitative comparative data on extraction efficiency is currently limited, the established presence of this compound in these species provides a solid foundation for further investigation. The generalized extraction and purification protocol outlined in this guide offers a practical starting point for researchers aiming to isolate this compound for chemical and biological studies. Future research should focus on quantitative analysis to identify the most promising Ajuga species for high-yield extraction of this and other valuable neo-clerodane diterpenoids. Additionally, elucidation of the specific molecular targets and signaling pathways of this compound will be crucial for unlocking its full therapeutic potential.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ajugamarin F4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Ajugamarin F4. As a natural product with limited safety data, it is crucial to treat this compound as a compound of unknown toxicity and handle it with the utmost care. The following procedural guidance is based on established best practices for managing potentially hazardous substances in a laboratory setting.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner layer of nitrile gloves, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical hazards. Since the specific permeability of gloves to this compound is unknown, double gloving offers an additional layer of safety.[1][2]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and potential aerosols of the compound and solvents, which could be corrosive or toxic.[1][2]
Body Protection A chemical-resistant lab coat or apron worn over full-length pants and closed-toe shoes.Protects the skin from accidental contact with the substance.[1][2]
Respiratory Protection A properly fitted NIOSH-approved respirator with combination organic vapor and particulate cartridges (e.g., P100/OV).Essential for handling the powdered form of the compound and for any procedures that could generate aerosols or vapors, especially when working with volatile solvents.[1][2]

Operational Plan for Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimize exposure risk.

1. Preparation and Area Designation:

  • Controlled Environment: All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of powders, vapors, or aerosols.[1]

  • Designated Area: Establish a specific, clearly marked area within the fume hood for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and that all personnel are trained in their use.[1]

  • Minimize Quantities: Whenever possible, use the smallest practical quantity of the compound for the experiment.[1]

  • No Solo Work: Never handle substances of unknown toxicity alone. Ensure a second person is aware of the work being performed.[1]

2. Handling and Weighing:

  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container. Use appropriate tools like spatulas to avoid direct contact.

  • Solution Preparation: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Handle these solvents with extreme care as they have their own associated hazards.

    • Chloroform and Dichloromethane: These are suspected carcinogens and should always be handled in a fume hood.[3][4][5] Wear appropriate gloves as these solvents can readily penetrate standard nitrile gloves.[3][5][6]

    • Ethyl Acetate and Acetone: These are highly flammable and should be kept away from ignition sources.[7][8][9][10]

    • DMSO: This solvent can enhance the absorption of other chemicals through the skin.[11][12] Therefore, preventing skin contact is paramount.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate the designated work area and any equipment used with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13][14]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated weigh papers, pipette tips, and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read "Hazardous Waste: this compound (Solid)" and include the date.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The label should specify the compound and all solvents present (e.g., "Hazardous Waste: this compound in Chloroform/Methanol") and the approximate concentrations.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

2. Storage:

  • Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by a licensed chemical waste disposal service.

3. Disposal:

  • Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound or its solutions down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key procedural steps and logical relationships for the safe handling and disposal of this compound.

AjugamarinF4_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Enter Designated Area dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Post-Experiment segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe remove_ppe Remove Remaining PPE dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.